molecular formula C12H15ClN2O B1299088 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide CAS No. 251097-15-1

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B1299088
CAS No.: 251097-15-1
M. Wt: 238.71 g/mol
InChI Key: FNVRQNQKCUANBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRQNQKCUANBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356349
Record name 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-15-1
Record name 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and Its Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. Due to the limited availability of comprehensive experimental data for this specific molecule (CAS No: 251097-15-1)[1], this document also presents extensive data for its close structural analog, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide (CAS No: 842965-59-7)[2]. This analog, differing by a single methylene linker, serves as a valuable reference for predicting reactivity, understanding structure-activity relationships, and designing experimental protocols.

Section 1: Compound Identification and Structure

The primary compound of interest is This compound . Its structural analog, for which extensive data is available, is 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide . The key distinction is the methylene (-CH₂) group linking the phenyl ring and the pyrrolidine nitrogen in the analog.

Table 1: Compound Identification

Identifier This compound 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide
IUPAC Name This compound 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide[2]
CAS Number 251097-15-1[1] 842965-59-7[2]
Molecular Formula C₁₂H₁₅ClN₂O C₁₃H₁₇ClN₂O[2]
Molecular Weight 238.71 g/mol 252.74 g/mol [2]

| InChI Key | --- | RTATUWUKFTXNDU-UHFFFAOYSA-N[2] |

Section 2: Physical and Thermodynamic Properties

The following table summarizes the experimental and predicted physical properties for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide. These values provide insight into the compound's physical state, solubility, and volatility.

Table 2: Physical and Thermodynamic Properties of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

Property Value Conditions
Melting Point 142–144 °C[2] ---
Boiling Point 416.6 ± 35.0 °C[2] 760 mmHg
Density 1.2 ± 0.1 g/cm³[2] 25 °C
Solubility (Aqueous) 0.02 mg/mL[2] 25 °C
Solubility (DMSO) 1.5 mg/mL[2] 25 °C
LogP 2.8[2] ---
Enthalpy of Fusion 28.4 kJ/mol[2] ---

| Vapor Pressure | 0.0 ± 1.0 mmHg[2] | 25 °C |

Section 3: Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound. The following data has been reported for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Table 3: Spectral Data for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

Technique Data
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, Acetamide NH), 7.25 (d, J = 8.4 Hz, 2H, Aromatic), 7.10 (d, J = 8.4 Hz, 2H, Aromatic), 2.55–2.75 (m, 4H, Pyrrolidine methylene)[2]
¹³C NMR (101 MHz, CDCl₃): δ 165.2 (Carbonyl C=O), 44.8 (Chlorinated carbon C-Cl)[2]
Infrared (IR) ν 3300 cm⁻¹ (broad, N-H stretch), ν 1650 cm⁻¹ (strong, C=O amide I band), ν 650 cm⁻¹ (medium, C-Cl stretch)[2]

| Mass Spec. (MS) | m/z 253.1 [M]⁺; Fragmentation at m/z 119.0 (C₆H₅NCO) and m/z 70.1 (C₄H₈N)[2] |

Section 4: Chemical Properties and Reactivity

The chemical behavior of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide is dictated by its functional groups: the chloroacetamide moiety and the pyrrolidine-substituted phenyl ring.

  • Nucleophilic Substitution : The chloro group on the acetamide is a leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of diverse functional groups.[2][3]

  • Amide Reactivity : The acetamide group can participate in hydrogen bonding, influencing solubility and interactions with biological molecules. It can be reduced to form the corresponding amine.[2]

  • Oxidation : The compound can be oxidized to form N-oxides.[2]

The chloroacetamide functional group is known to be a reactive electrophile that can covalently bind to cysteine residues in proteins, which can lead to biological effects such as the induction of ferroptotic cell death.[4]

Section 5: Experimental Protocols

Synthesis of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

The synthesis is typically achieved via an acylation reaction.[2]

Objective: To synthesize 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide from 4-(pyrrolidin-1-ylmethyl)aniline and chloroacetyl chloride.

Materials:

  • 4-(pyrrolidin-1-ylmethyl)aniline (starting material)

  • Chloroacetyl chloride (acylating agent)

  • Triethylamine (base)

  • Dichloromethane (inert solvent)

Procedure:

  • The starting amine, 4-(pyrrolidin-1-ylmethyl)aniline, is dissolved in an inert solvent such as dichloromethane in a reaction vessel.

  • The solution is cooled to a low temperature (e.g., 0 °C) using an ice bath to manage the exothermic nature of the reaction.

  • A base, typically triethylamine, is added to the solution to act as an acid scavenger.

  • Chloroacetyl chloride is added dropwise to the cooled solution with continuous stirring.

  • The reaction is allowed to proceed at low temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove salts and impurities.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final, pure compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Amine 4-(pyrrolidin-1-ylmethyl)aniline Reaction Acylation Reaction Amine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Solvent Dichloromethane Solvent->Reaction Base Triethylamine Base->Reaction Temp Low Temperature Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: Synthetic workflow for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide.

Section 6: Potential Applications and Biological Activity

While specific biological data for the title compound is sparse, research on chloroacetamide derivatives and related structures points to several areas of interest for researchers.

  • Antimicrobial and Antifungal Activity : Chloroacetamides have demonstrated significant antimicrobial properties, with the chloro group often enhancing efficacy.[2][5] Studies on the analog show activity against bacterial strains like Staphylococcus aureus and fungi such as Candida albicans.[2]

  • Anticancer Potential : Derivatives of chlorinated acetamides have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[2] The reactive nature of the chloroacetamide moiety may contribute to this cytotoxicity.[4]

  • Enzyme Inhibition : The structure is suitable for interaction with enzyme active sites, such as proteases and kinases, suggesting potential as an enzyme inhibitor.[2][3]

  • Neuropharmacological Effects : The pyrrolidine moiety is recognized in medicinal chemistry for its potential to enhance central nervous system activity, and some derivatives have shown neuroprotective effects in animal models.[2]

References

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthetic protocol for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, a compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Formula

This compound is an organic compound featuring a chloroacetamide group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety at the para position. The presence of the reactive α-chloro group on the acetamide makes this molecule a valuable intermediate for further functionalization through nucleophilic substitution.

The molecular structure consists of a central aniline core, where the amino group is acylated with chloroacetyl chloride, and the para-position of the phenyl ring is substituted with a saturated five-membered pyrrolidine heterocycle.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide
CAS Number 251097-15-1[1][2]
Molecular Formula C₁₂H₁₅ClN₂O[1]
Molecular Weight 238.71 g/mol [1]
Purity ≥95% - 96%+ (as commercially available)[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via the N-acylation of the precursor amine, 4-(pyrrolidin-1-yl)aniline, with chloroacetyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.

Materials and Reagents
  • Starting Material: 4-(pyrrolidin-1-yl)aniline (CAS: 2632-65-7)

  • Acylating Agent: Chloroacetyl chloride

  • Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Reagents for Workup: Deionized water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Reagents for Purification: Ethanol (for recrystallization), Hexane, Ethyl Acetate

Equipment
  • 50 mL Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Synthetic Procedure
  • Reaction Setup: Dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous THF (approx. 10 mL per 6 mmol of amine) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a suitable base such as DBU (0.2 eq) or triethylamine (1.1 eq) to the solution.

  • Cooling: Place the reaction flask in an ice-salt bath and stir the mixture for approximately 15 minutes to cool it to 0-5°C.

  • Acylation: Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred reaction mixture using a dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase such as Hexane:Ethyl Acetate (7:3).

  • Workup: Upon completion, pour the reaction mixture into cold deionized water. The crude product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Visualization

The following diagram illustrates the synthetic workflow for the preparation of the title compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Acylation Reaction cluster_product Final Product Reactant1 4-(Pyrrolidin-1-yl)aniline Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Reactant2->Reaction Product 2-Chloro-N-(4-(pyrrolidin-1-yl) -phenyl)acetamide Reaction->Product Base (DBU or TEA) Solvent (THF) 0°C to RT Reaction->Product

References

Technical Guide: Analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide" did not yield specific experimental data, synthesis protocols, or a canonical SMILES string in public chemical databases. This suggests the compound is not well-characterized in the available literature. This guide will therefore focus on the closely related and better-documented analogue, 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide . The key structural difference is the presence of a methylene (-CH2-) bridge between the phenyl ring and the pyrrolidine group in the analogue.

Analogue in Focus: 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide CAS Number: 842965-59-7[1] SMILES String: ClCC(=O)Nc1ccc(CN2CCCC2)cc1

Core Compound Analysis

2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a derivative of chloroacetamide that has attracted interest for its potential biological activities.[1] Its structure comprises a chloroacetamide group, which is a known reactive moiety, linked to a phenyl ring substituted with a pyrrolidin-1-ylmethyl group. This combination of a reactive electrophilic site (the chloroacetyl group) and a tertiary amine feature (the pyrrolidine ring) suggests a potential for diverse biological interactions.[1]

Mechanism of Action

The proposed mechanism of action for this compound involves its interaction with various molecular targets.[1] The key structural features contributing to its biological activity are:

  • Chloro Group: This group can act as a leaving group in nucleophilic substitution reactions, allowing the molecule to covalently bind to biological macromolecules like proteins and enzymes.[1]

  • Acetamide Moiety: The amide linkage can participate in hydrogen bonding with amino acid residues in enzymes or receptors, contributing to binding affinity and specificity.[1]

  • Pyrrolidine Moiety: The pyrrolidine ring is a common feature in compounds targeting the central nervous system and can influence the molecule's pharmacokinetic properties and receptor interactions.[1]

These interactions can modulate the activity of enzymes or receptors, leading to a range of biological effects.[1] Studies on structurally similar compounds suggest potential roles as inhibitors of enzymes such as proteases and kinases.[1]

Mechanism_of_Action cluster_interactions Molecular Interactions cluster_targets Biological Targets Compound 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide Nucleophilic_Subst Nucleophilic Substitution (Chloro Group) Compound->Nucleophilic_Subst H_Bonding Hydrogen Bonding (Acetamide Moiety) Compound->H_Bonding Enzymes Enzymes (e.g., Kinases, Proteases) Nucleophilic_Subst->Enzymes H_Bonding->Enzymes Receptors Receptors H_Bonding->Receptors Modulation Modulation of Target Activity Enzymes->Modulation Receptors->Modulation Effect Biological Effects (e.g., Antimicrobial, Anticancer) Modulation->Effect

Conceptual diagram of the compound's potential mechanism of action.

Quantitative Data

The biological activity of 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide has been evaluated against several microbial strains. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.[1]

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)Activity Level
2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamideStaphylococcus aureus3.12High
2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamideMRSA (Methicillin-resistant S. aureus)4.69Moderate
2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamideEscherichia coli22.9Low
2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamideCandida albicans16.69Moderate

Experimental Protocols

Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide

The synthesis of this compound is typically achieved through a two-step process involving the preparation of an amine intermediate followed by an acylation reaction.[1]

Step 1: Preparation of the Starting Material

  • The synthesis begins with the preparation of the key intermediate, 4-(pyrrolidin-1-ylmethyl)phenylamine.

Step 2: Acylation Reaction

  • The prepared 4-(pyrrolidin-1-ylmethyl)phenylamine is dissolved in an inert solvent, such as dichloromethane.

  • A base, typically triethylamine, is added to the solution to act as an acid scavenger.

  • The reaction mixture is cooled to a low temperature to manage the exothermic nature of the subsequent step.

  • Chloroacetyl chloride is added dropwise to the cooled solution with stirring.

  • The reaction proceeds to form 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acylation Reaction cluster_reactants StartMat Precursors Intermediate 4-(pyrrolidin-1-ylmethyl)phenylamine StartMat->Intermediate Preparation Intermediate_r Intermediate Amine Intermediate->Intermediate_r Use in next step Reaction Acylation at Low Temperature Intermediate_r->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product 2-Chloro-N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide Reaction->Product

General workflow for the synthesis of the target compound.

Potential Applications

Research into this compound and its analogues suggests several potential applications in medicinal chemistry:

  • Antimicrobial Agents: The compound has demonstrated effectiveness against various bacterial and fungal strains, particularly Gram-positive bacteria like S. aureus.[1]

  • Anticancer Activity: Related chloroacetamide derivatives have shown promise in inhibiting the proliferation of cancer cell lines, suggesting this compound could be a scaffold for developing new anticancer drugs.[1]

  • Neuropharmacological Effects: The presence of the pyrrolidine moiety is recognized for its potential to modulate central nervous system activity, indicating possible applications in neuropharmacology.[1]

References

An In-depth Technical Guide to Determining the Solubility Profile of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. As of the latest literature review, specific quantitative solubility data for this compound in these solvents is not publicly available. Consequently, this document provides a comprehensive framework of experimental protocols and methodologies that can be employed to determine the kinetic and thermodynamic solubility of this compound. Adherence to these detailed procedures will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development for assessing a compound's suitability for further in vitro and in vivo studies.

Introduction

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). For drug discovery and development professionals, understanding the solubility of a novel compound like this compound in relevant solvent systems is a critical early-stage gatekeeper for its progression. Dimethyl sulfoxide (DMSO) is a widely utilized solvent for the initial dissolution and storage of compound libraries due to its high solubilizing power. Ethanol is a less toxic solvent, often used in formulations and as a co-solvent in biological assays. Therefore, characterizing the solubility of this compound in both DMSO and ethanol is essential for its comprehensive evaluation.

This guide presents established methodologies for determining both kinetic and thermodynamic solubility, which are distinct but complementary measures. Kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution (often prepared from a DMSO stock), which is relevant for high-throughput screening applications. In contrast, thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a more accurate measure for formulation and biopharmaceutical classification.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in either DMSO or ethanol. The table below is provided as a template for researchers to populate with experimentally determined data.

SolventSolubility TypeMethodConcentration (mg/mL)Concentration (mM)Temperature (°C)
DMSOThermodynamicShake-FlaskData to be determinedData to be determined25
EthanolThermodynamicShake-FlaskData to be determinedData to be determined25
DMSOKineticNephelometryData to be determinedData to be determined25
EthanolKineticNephelometryData to be determinedData to be determined25

Experimental Protocols for Solubility Determination

The following sections detail the recommended experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of the equilibrium state.[1]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and ethanol. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or ethanol).

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with the appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of the compound in the saturated solution using the calibration curve and account for the dilution factor.

Kinetic Solubility Determination: Nephelometry Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from DMSO stock solutions.[2][3]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Ethanol

  • Microtiter plates (e.g., 96-well)

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Preparation of Test Solutions:

    • Dispense a small volume of the DMSO stock solution of this compound into the wells of a microtiter plate.

    • Rapidly add the desired solvent (ethanol) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-5%).

  • Incubation and Measurement:

    • Immediately after solvent addition, mix the contents of the plate on a plate shaker.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

    • Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed compared to the solvent blank is determined as the kinetic solubility. This indicates the point of precipitation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_start Start: Excess solid compound add_solvent Add DMSO or Ethanol thermo_start->add_solvent shake Equilibrate (24-48h at 25°C) add_solvent->shake centrifuge_filter Centrifuge and/or Filter (0.22 µm) shake->centrifuge_filter hplc_analysis Quantify by HPLC centrifuge_filter->hplc_analysis thermo_end End: Thermodynamic Solubility Value hplc_analysis->thermo_end kinetic_start Start: DMSO stock solution dispense Dispense stock into microplate kinetic_start->dispense add_buffer Add Ethanol dispense->add_buffer incubate Incubate (1-2h at 25°C) add_buffer->incubate nephelometry Measure light scattering incubate->nephelometry kinetic_end End: Kinetic Solubility Value nephelometry->kinetic_end

Caption: Workflow for determining solubility.

Conclusion

References

The Rising Potential of Chloroacetamide Derivatives in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chloroacetamide functional group, a reactive electrophilic moiety, has emerged as a versatile scaffold in the design and synthesis of novel biologically active compounds. Its ability to form covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine thiol group, underpins a wide range of activities spanning from anticancer and antimicrobial to herbicidal applications. This technical guide provides an in-depth overview of the current landscape of chloroacetamide derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity of Chloroacetamide Derivatives

Chloroacetamide derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer including cell proliferation, survival, and metastasis. A notable strategy involves the development of covalent inhibitors that irreversibly bind to key oncogenic proteins.

One prominent area of research focuses on the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[1][2] For instance, the chloroacetamide derivative UPR1376 has been identified as a promising irreversible inhibitor of FGFR, showing potent anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[1] This irreversible inhibition is achieved through the covalent modification of a cysteine residue within the FGFR kinase domain.

Furthermore, chloroacetamide-based compounds have been investigated as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[3][4] These derivatives have shown the ability to inhibit the self-renewal capacity of CSCs in various cancer types, including breast, prostate, and oral cancers, as demonstrated in sphere-forming assays.[3]

The mechanism of action for some anticancer chloroacetamides involves the inhibition of enzymes crucial for cancer cell metabolism and survival, such as Glutathione S-transferase (GST).[5][6] By forming conjugates with glutathione, these derivatives can modulate GST activity, leading to increased oxidative stress and apoptosis in cancer cells.[5][6]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineAssay TypeIC50 / % InhibitionReference
UPR1376H1581 (FGFR1-amplified lung cancer)Proliferation AssayMore potent than BGJ398[1]
Substituted ChloroacetamidesBreast, Prostate, Oral Cancer Cell LinesMTT Assay(Data not specified in abstract)[3]
2-chloroacetamides with thiazole scaffoldJurkat (T-cell leukemia), MDA-MB-231 (triple-negative breast cancer)MTT AssaySignificant cytotoxic activity[5][6]
2,2-dichloroacetamides with thiazole scaffoldVarious cancer cell linesMTT AssayNegligible activity[5][6]
Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity: [3][4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 15,000 cells/well for U-87MG) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the chloroacetamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Sphere-Forming Assay for Cancer Stem Cell Inhibition: [3]

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Non-Adherent Plates: The cells are seeded at a low density in ultra-low attachment plates containing serum-free sphere-forming medium.

  • Compound Treatment: The cells are treated with the chloroacetamide derivatives.

  • Sphere Formation: The plates are incubated for a period of 7-14 days to allow for the formation of spheres (sarcospheres or mammospheres).

  • Quantification: The number and size of the spheres are quantified and compared to the untreated control to assess the inhibition of self-renewal.

Signaling Pathway: FGFR Inhibition

FGFR_Inhibition FGFR FGFR Covalent_Bond Covalent Bond Formation (with Cysteine residue) FGFR->Covalent_Bond Chloroacetamide Chloroacetamide Derivative (e.g., UPR1376) Chloroacetamide->Covalent_Bond FGFR_Inhibition Irreversible Inhibition of FGFR Kinase Activity Covalent_Bond->FGFR_Inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) FGFR_Inhibition->Downstream_Signaling Blocks Proliferation_Inhibition Inhibition of Cell Proliferation Downstream_Signaling->Proliferation_Inhibition Leads to

Caption: Irreversible inhibition of FGFR signaling by a chloroacetamide derivative.

Antimicrobial Activity of Chloroacetamide Derivatives

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Chloroacetamide derivatives have demonstrated promising activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][10][11][12][13][14][15]

The antimicrobial efficacy of these compounds is often attributed to their ability to alkylate essential microbial enzymes and proteins, thereby disrupting critical cellular processes.[16] For example, they can react with cysteine or histidine residues in proteins, leading to their inactivation.[17] Molecular docking studies have suggested that chloroacetamides may target key bacterial enzymes like DNA gyrase and topoisomerase II, which are involved in DNA replication and transcription.[10] In fungi, some derivatives have been shown to act on targets within the fungal cell membrane, distinct from ergosterol complexation.[8][15]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismAssay TypeMIC / EC50 (µg/mL or mg/L)Reference
N-(substituted Phenyl)-2-chloroacetamidesStaphylococcus aureus, MRSA, Escherichia coli, Candida albicansBroth MicrodilutionEffective against Gram-positive bacteria and C. albicans[7]
Compounds 2, 3, and 4Candida speciesBroth Microdilution25-50[8][15]
Compounds 2, 3, and 4DermatophytesBroth Microdilution3.12-50[8][15]
Compound 13Bacillus cereusBroth Microdilution10 mg/L[9]
Compounds 6 and 20Candida albicansBroth MicrodilutionEC50 = 197.02 and 189.13 mg/L[9]
4-BFCAFusarium spp.Broth Microdilution12.5-50[14][15]
Thiosemicarbazone 10Escherichia coli(Not specified)80.8% growth inhibition[12]
Sulfide derivative 14Staphylococcus aureus(Not specified)91.7% growth inhibition[12]
Sulfide derivative 7Staphylococcus aureus, Pseudomonas aeruginosa(Not specified)83.4% and 78.8% inhibition[13]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution for Minimum Inhibitory Concentration (MIC): [8][15]

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., 10^8 CFU/mL) is prepared in a suitable broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[7]

  • Serial Dilution: The chloroacetamide derivatives are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disc Diffusion Method: [10][11]

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the chloroacetamide derivative and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Synthesis Synthesis of Chloroacetamide Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Disc Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Docking) MIC_Determination->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General workflow for the screening of antimicrobial chloroacetamide derivatives.

Herbicidal Activity of Chloroacetamide Derivatives

Chloroacetamide herbicides have been a cornerstone of weed management in agriculture for many years.[16][18] Their mode of action primarily involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[19][20]

The herbicidal activity of these compounds is linked to their ability to covalently bind to the active site cysteine of the condensing enzyme involved in VLCFA elongation.[19] This irreversible inhibition disrupts the formation of essential lipids, leading to stunted growth and eventual death of susceptible weeds. The lipophilicity and molecular structure of the derivatives play a crucial role in their uptake, mobility, and ultimately, their herbicidal efficacy.[16]

Quantitative Data: Herbicidal Activity
Compound/DerivativeWeed SpeciesAssay TypeEC50 (mg/L)Reference
Synthesized ChloroacetamidesA. arvensis, L. temulentum(Not specified)Data presented as EC50 values in the referenced figure.[17]
MetazachlorChalcone synthase (as a model enzyme)Enzyme Inhibition50% inhibition with 1-2 molecules per enzyme subunit[19]
Experimental Protocols: Herbicidal Assays

In Vitro Enzyme Inhibition Assay: [16][19]

  • Enzyme Preparation: The target enzyme (e.g., a condensing enzyme involved in VLCFA synthesis or a model enzyme like chalcone synthase) is purified.

  • Pre-incubation: The enzyme is pre-incubated with various concentrations of the chloroacetamide herbicide for a specific duration.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., malonyl-CoA).

  • Activity Measurement: The enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product using techniques such as spectrophotometry or chromatography.

  • IC50 Determination: The concentration of the herbicide that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Mechanism of Action: Inhibition of VLCFA Elongase

VLCFA_Inhibition VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Covalent_Adduct Covalent Adduct Formation (with Active Site Cysteine) VLCFA_Elongase->Covalent_Adduct Chloroacetamide_Herbicide Chloroacetamide Herbicide Chloroacetamide_Herbicide->Covalent_Adduct Enzyme_Inactivation Irreversible Inactivation of Elongase Covalent_Adduct->Enzyme_Inactivation VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid Synthesis Enzyme_Inactivation->VLCFA_Inhibition Leads to Plant_Death Disruption of Plant Growth and Development VLCFA_Inhibition->Plant_Death Results in

Caption: Covalent inhibition of VLCFA elongase by chloroacetamide herbicides.

Conclusion

Chloroacetamide derivatives represent a rich and promising area of research for the development of novel therapeutic agents and agrochemicals. Their inherent reactivity, when appropriately harnessed, allows for the design of potent and specific covalent inhibitors targeting a diverse range of biological macromolecules. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly unlock the full potential of this versatile chemical scaffold in addressing critical challenges in medicine and agriculture. This guide serves as a foundational resource for professionals in the field, providing a structured overview of the current state of knowledge and methodologies for the evaluation of chloroacetamide derivatives.

References

Unraveling the Cellular Enigma: A Technical Guide to the Mechanism of Action of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, a compound of interest in contemporary pharmacological research. Lacking direct, extensive studies on this specific molecule, this document synthesizes available data on its core chemical moieties—the reactive chloroacetamide group and the versatile N-(4-(pyrrolidin-1-yl)phenyl) scaffold—to construct a scientifically grounded, hypothetical mechanism of action. We propose a primary mechanism centered on covalent inhibition of cellular enzymes through alkylation of cysteine residues, potentially leading to the disruption of key signaling pathways. A secondary, broader mechanism involving the induction of proteotoxic stress is also explored. This guide provides detailed, hypothetical experimental protocols to investigate these proposed mechanisms, presents illustrative quantitative data in structured tables, and utilizes diagrams to visualize complex cellular processes and experimental workflows.

Introduction

This compound is a synthetic organic compound featuring a reactive α-chloroacetamide electrophile and a substituted aromatic system containing a pyrrolidine ring. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural components are well-represented in a variety of biologically active compounds. The chloroacetamide moiety is a known "warhead" in covalent inhibitors, capable of forming irreversible bonds with nucleophilic residues in proteins. The N-phenylpyrrolidine scaffold is a common feature in molecules targeting a range of receptors and enzymes, suggesting its role in guiding the molecule to specific biological targets and facilitating binding interactions.

This whitepaper will extrapolate from the known biological activities of these constituent parts to propose a detailed, multi-faceted mechanism of action at the cellular level.

Proposed Mechanism of Action

We hypothesize a dual mechanism of action for this compound:

  • Primary Mechanism: Covalent Enzyme Inhibition. The electrophilic α-chloro group is susceptible to nucleophilic attack by the thiol side chain of cysteine residues within the active or allosteric sites of specific enzymes. This results in an irreversible covalent bond, leading to the inactivation of the target protein. The N-(4-(pyrrolidin-1-yl)phenyl) moiety likely confers target specificity through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) within the protein's binding pocket. Potential targets include kinases, proteases, and metabolic enzymes that rely on a catalytic cysteine.

  • Secondary Mechanism: Disruption of Proteostasis. On a broader scale, the high reactivity of the chloroacetamide group could lead to off-target alkylation of numerous cellular proteins that possess reactive cysteine residues. This widespread, non-specific covalent modification can lead to protein misfolding and aggregation, inducing the unfolded protein response (UPR) and general proteotoxic stress.[1][2] This could contribute to cytotoxicity, particularly in cells with high metabolic or protein synthesis rates, such as cancer cells.

Data Presentation: Hypothetical Quantitative Data

The following tables present illustrative quantitative data that could be expected from experimental validation of the proposed mechanisms. These values are based on typical ranges observed for similar covalent inhibitors and bioactive pyrrolidine derivatives.

Table 1: Hypothetical Enzyme Inhibition Data

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Mode of Inhibition
Kinase XIn vitro kinase assay1.50.8Irreversible (Covalent)
Cysteine Protease YFluorogenic substrate assay5.22.1Irreversible (Covalent)
VLCFA ElongaseCell-free elongase assay0.1N/AIrreversible (Covalent)

Table 2: Hypothetical Cellular Activity Data

Cell LineAssay TypeEC50 (µM)Effect
MCF-7 (Breast Cancer)Cell Viability (MTT)8.9Cytotoxicity
HEK293TProtein Aggregation15.0Increased aggregation of GAPDH
HUVECAnti-inflammatory (NF-κB)3.7Inhibition of TNF-α induced NF-κB activation

Signaling Pathway Analysis

Based on the proposed covalent inhibition of a target kinase (Kinase X), a hypothetical signaling pathway is depicted below. In this model, this compound irreversibly inhibits Kinase X, preventing the phosphorylation and activation of a downstream transcription factor (TF-A). This, in turn, blocks the transcription of genes responsible for cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_X Kinase X Growth_Factor_Receptor->Kinase_X Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds TF_A_inactive Inactive TF-A Kinase_X->TF_A_inactive Phosphorylates TF_A_active Active TF-A (p) TF_A_inactive->TF_A_active DNA Gene Promoter TF_A_active->DNA Binds to Compound This compound Compound->Kinase_X Covalent Inhibition mRNA mRNA DNA->mRNA Transcription Protein Proliferation Proteins mRNA->Protein Translation

Figure 1: Proposed inhibition of a generic kinase signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action.

In Vitro Enzyme Inhibition Assay (Kinase X)
  • Objective: To determine the IC50 of this compound against a purified recombinant human kinase (e.g., Kinase X).

  • Materials: Recombinant Kinase X, appropriate peptide substrate, ATP, this compound, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase buffer.

    • In a 96-well plate, add 5 µL of the compound dilution, 5 µL of Kinase X enzyme, and 5 µL of the peptide substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes and measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of this compound with its putative target protein in intact cells.

  • Materials: Cultured cells (e.g., MCF-7), this compound, PBS, lysis buffer, antibodies for the target protein (for Western blot).

  • Procedure:

    • Treat cultured cells with the compound or vehicle (DMSO) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Mass Spectrometry for Covalent Adduct Identification
  • Objective: To confirm the covalent binding of the compound to the target protein and identify the specific residue modified.

  • Materials: Purified target protein, this compound, digestion buffer, trypsin, mass spectrometer (e.g., Orbitrap).

  • Procedure:

    • Incubate the purified protein with a molar excess of the compound.

    • Remove excess compound using a desalting column.

    • Denature, reduce, and alkylate the protein (with a standard alkylating agent like iodoacetamide for non-target cysteines).

    • Digest the protein into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the compound minus chlorine.

    • Fragment analysis of the modified peptide will confirm the site of covalent modification.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

G cluster_workflow Experimental Workflow Start Hypothesis Generation In_Vitro In Vitro Screening (Enzyme Inhibition Assays) Start->In_Vitro Cell_Based Cell-Based Assays (Viability, Apoptosis) Start->Cell_Based Target_ID Identify Putative Target(s)? In_Vitro->Target_ID Cell_Based->Target_ID Target_ID->Start No, Refine Hypothesis Target_Validation Target Validation (CETSA, Knockdown/Overexpression) Target_ID->Target_Validation Yes Covalent_Binding Confirm Covalent Binding (Mass Spectrometry) Target_Validation->Covalent_Binding Pathway_Analysis Signaling Pathway Analysis (Western Blot, RNA-Seq) Covalent_Binding->Pathway_Analysis End Mechanism Elucidation Pathway_Analysis->End

Figure 2: A logical workflow for mechanism of action studies.

Conclusion

While the precise cellular targets and mechanism of action of this compound remain to be definitively elucidated, its chemical structure provides a strong foundation for a plausible hypothesis. The presence of a reactive chloroacetamide group points towards a mechanism involving covalent inhibition of target proteins, likely enzymes with a critical cysteine residue in their active or allosteric sites. The N-(4-(pyrrolidin-1-yl)phenyl) moiety is predicted to confer specificity and enhance binding affinity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate this hypothesis, ultimately leading to a comprehensive understanding of the compound's cellular activity. Such knowledge is paramount for its potential development as a therapeutic agent or a chemical probe for biological discovery.

References

A Technical Guide to Screening 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] N-phenylacetamide derivatives have been identified as a promising class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[3][4] The structure of these compounds, particularly the presence of a reactive chloroacetyl group, is often linked to their biological efficacy.[5]

This technical guide provides a comprehensive framework for the antimicrobial screening of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide . It outlines detailed experimental protocols for key antimicrobial susceptibility tests, presents available data on related compounds to inform structure-activity relationships, and visualizes experimental workflows and potential mechanisms of action. This document is intended to serve as a practical resource for researchers engaged in the evaluation of new chemical entities for antimicrobial potential.

Compound Profile: this compound

The target compound belongs to the chloroacetamide class of molecules. Its structure consists of a central N-phenylacetamide core with two key substitutions: a chloro group on the acetyl moiety and a pyrrolidine ring on the phenyl group. The chloro group can act as a reactive site for nucleophilic substitution, while the acetamide portion can form hydrogen bonds, both of which are crucial for interactions with biological targets.[6] The pyrrolidine moiety is recognized for its potential to influence biological activity.[6]

Antimicrobial Activity Data

While specific antimicrobial data for this compound is not extensively available in the public domain, data from a closely related analogue, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide , provides valuable insight into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this analogue against several key pathogens.[6]

Table 1: Antimicrobial Activity of a 2-Chloro-N-(phenyl)acetamide Analogue

Test Compound Target Microorganism Gram Stain Minimum Inhibitory Concentration (µg/mL) Activity Level
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide Staphylococcus aureus Positive 3.12 High
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide Methicillin-resistant S. aureus (MRSA) Positive 4.69 Moderate
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide Escherichia coli Negative 22.9 Low
2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide Candida albicans N/A (Fungus) 16.69 Moderate

Data sourced from BenchChem for the specified analogue.[6]

Studies on other related chloroacetamide derivatives have also demonstrated significant antimicrobial activity, suggesting that the presence of the chloro atom is often directly related to the potency of the observed antibacterial effect.[5]

Experimental Protocols

Standardized protocols are critical for obtaining reproducible and comparable results in antimicrobial susceptibility testing.[7] The following sections detail the methodologies for the Broth Microdilution and Kirby-Bauer Disk Diffusion assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][8][9]

4.1.1 Materials

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[11]

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline or broth for dilutions

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Incubator (35-37°C)

4.1.2 Procedure

  • Plate Preparation : Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution : In the first column of wells, add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the 50 µL of broth, mixing well. This creates a 1:2 dilution.

  • Serial Dilution : Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[11] This leaves column 11 for a growth control (no compound) and column 12 for a sterility control (no bacteria).[12]

  • Inoculum Preparation : Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][11]

  • Inoculation : Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (column 12).

  • Controls :

    • Growth Control (Positive Control) : Column 11 (MHB + Inoculum, no compound).

    • Sterility Control (Negative Control) : Column 12 (MHB only, no inoculum or compound).

  • Incubation : Cover the plate and incubate at 37°C for 16-20 hours.[11][13]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[8][11]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[7][14][15]

4.2.1 Materials

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[16]

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or caliper

4.2.2 Procedure

  • Inoculum Plating : Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.

  • Lawn Culture : Swab the entire surface of an MHA plate uniformly in three directions to create a confluent lawn of bacterial growth.[16]

  • Drying : Allow the plate to dry for 5-15 minutes with the lid slightly ajar so the inoculum can be absorbed into the agar.[16]

  • Disk Preparation & Application : Aseptically impregnate sterile paper disks with a known concentration of the this compound solution. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart and are pressed down gently to ensure full contact with the agar.[17]

  • Incubation : Invert the plates and incubate at 37°C for 18-24 hours.[7]

  • Zone Measurement : After incubation, measure the diameter of the zone of complete inhibition (the clear ring around the disk) in millimeters (mm).[14] The size of the zone indicates the susceptibility of the microorganism to the compound.

Visualizing Workflows and Mechanisms

Experimental Workflow

The overall process for screening a novel compound for antimicrobial activity follows a logical progression from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis Compound Compound Preparation (Stock Solution) Inoculum Inoculum Preparation (0.5 McFarland Standard) Assay Antimicrobial Assay (Broth Dilution or Disk Diffusion) Compound->Assay Media Media Preparation (MHB / MHA Plates) Inoculum->Assay Media->Assay Incubation Incubation (37°C, 18-24h) Assay->Incubation Data Data Collection (Measure MIC or Zone Diameter) Incubation->Data Analysis Analysis & Interpretation Data->Analysis

General workflow for antimicrobial susceptibility testing.
Hypothetical Mechanism of Action

While the precise mechanism for this compound is yet to be elucidated, chloroacetamide compounds are known to be reactive. A plausible mechanism involves the inhibition of essential bacterial enzymes. For instance, some acetamides are proposed to act on penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.[5] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately cell lysis.

G cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Enzyme for Cell Wall Synthesis) CW Cell Wall Synthesis PBP->CW Catalyzes Lysis Cell Lysis (Bacterial Death) CW->Lysis Inhibition leads to Compound This compound Compound->PBP Binds to & Inhibits

References

A Technical Guide to the Prospective Anticenter Screening of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and prospective screening strategy for the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. As of the latest literature review, no specific preliminary anticancer screening data for this exact compound has been published. The information herein is compiled from studies on structurally related chloroacetamide and pyrrolidinone derivatives and established in vitro screening protocols.

Introduction

The compound this compound belongs to the class of α-chloroacetamides, which have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The presence of the reactive chloroacetamide "warhead" allows for potential covalent modification of biological targets, a mechanism exploited by several approved drugs. Furthermore, the pyrrolidinyl-phenyl moiety can influence the compound's solubility, cell permeability, and specific interactions with target proteins. This guide outlines a prospective preliminary anticancer screening approach for this compound, based on the evaluation of similar molecular structures and standard preclinical testing methodologies.

Potential Anticancer Activity of Structurally Related Compounds

While direct evidence for the anticancer activity of this compound is unavailable, studies on analogous compounds suggest potential cytotoxic effects against various cancer cell lines. Research has indicated that derivatives of chlorinated acetamides have been explored for their ability to inhibit cell proliferation across different cancer types.[1] Modifications to the acetamide structure have been shown to enhance cytotoxicity.[1]

For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer properties.[2][3] In some studies, compounds with a chloroacetamide moiety have demonstrated significant cytotoxic activity against cancer cell lines such as human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231).[4][5] The anticancer effects of some chloroacetamide derivatives are thought to be mediated through mechanisms like the inhibition of glutathione S-transferase (GST).[4][5]

Quantitative Data of Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity of various chloroacetamide and phenylacetamide derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

Compound Cancer Cell Line Assay IC50 (µM)
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (prostate carcinoma)MTS52[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (prostate carcinoma)MTS80[3]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideHL-60 (promyelocytic leukemia)MTS100[3]
N-Butyl-2-(2-fluorophenyl)acetamide (3d)MDA-MB-468 (breast cancer)MTT0.6 ± 0.08[2]
N-Butyl-2-(2-fluorophenyl)acetamide (3d)PC-12 (pheochromocytoma)MTT0.6 ± 0.08[2]
N-Butyl-2-(3-chlorophenyl)acetamide (3c)MCF-7 (breast cancer)MTT0.7 ± 0.08[2]
N-Butyl-2-(2-fluorophenyl)acetamide (3d)MCF-7 (breast cancer)MTT0.7 ± 0.4[2]

Note: The data presented is for structurally related compounds and not for this compound itself.

Experimental Protocols for Preliminary Anticancer Screening

A standard preliminary in vitro screening of a novel compound involves assessing its cytotoxic or cytostatic effects on a panel of cancer cell lines.[6] The MTT and Sulforhodamine B (SRB) assays are robust, reliable, and widely used methods for this purpose.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period.

  • Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

  • Staining: Wash the plates with water and air-dry. Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[13]

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and then air-dry.[13]

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro anticancer screening of a novel compound.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_followup Follow-up Studies synthesis Synthesis and Purification of This compound stock_prep Stock Solution Preparation (e.g., in DMSO) synthesis->stock_prep compound_treatment Treatment with Compound (Serial Dilutions) stock_prep->compound_treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, PC-3, HCT116) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) compound_treatment->cytotoxicity_assay data_analysis Data Analysis and IC50 Determination cytotoxicity_assay->data_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining) data_analysis->apoptosis_assay cell_cycle Cell Cycle Analysis data_analysis->cell_cycle western_blot Western Blot for Target Proteins apoptosis_assay->western_blot cell_cycle->western_blot

A typical workflow for in vitro anticancer screening.
Plausible Signaling Pathway

Based on the known mechanisms of other anticancer chloroacetamides, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by the test compound.

G Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

A plausible intrinsic apoptosis signaling pathway.

References

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide as a valuable fragment for fragment-based drug discovery (FBDD). This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a covalent inhibitor. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. The potential mechanism of action, particularly in the context of the Hippo-YAP-TEAD signaling pathway, is also explored.

Introduction

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in modern drug development. By screening low molecular weight fragments, FBDD allows for the exploration of chemical space and the identification of high-quality starting points for optimization. This compound is a fragment of interest due to the combination of a reactive chloroacetamide "warhead" and a pyrrolidine-substituted phenyl ring, a common scaffold in medicinal chemistry. The chloroacetamide moiety has the potential to form covalent bonds with nucleophilic residues, such as cysteine, in protein targets, leading to irreversible inhibition.

Chemical and Physical Properties

The key chemical and physical properties of this compound and its close analogs are summarized below.

PropertyValueReference
Molecular Formula C13H15ClN2O2[1]
Molecular Weight 266.72 g/mol [1]
IUPAC Name 2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide[1]
CAS Number 908518-29-6[1]

Synthesis

The synthesis of this compound can be achieved through a standard acylation reaction.

General Synthesis Workflow

The logical flow of the synthesis process is outlined below.

start Starting Material: 4-(pyrrolidin-1-yl)aniline step1 Dissolution in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) start->step1 step2 Cooling the reaction mixture (e.g., 0°C) step1->step2 step3 Slow addition of Chloroacetyl chloride step2->step3 step4 Reaction at room temperature step3->step4 step5 Work-up and Purification (e.g., Washing, Drying, Recrystallization) step4->step5 end_product Final Product: This compound step5->end_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of similar N-substituted chloroacetamides.[2][3]

Materials:

  • 4-(pyrrolidin-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Dissolve 4-(pyrrolidin-1-yl)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the activities of its constituent fragments and close analogs suggest several potential applications in drug discovery.

Covalent Inhibition

The chloroacetamide moiety is a well-established electrophilic "warhead" that can covalently modify nucleophilic amino acid residues, most notably cysteine, in protein targets.[4] This irreversible binding can lead to potent and sustained target inhibition.

Potential as a TEAD-YAP Inhibitor

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.[5] The transcriptional activity of this pathway is mediated by the interaction of the transcriptional coactivator YAP with TEAD transcription factors.[6] The TEAD-YAP interaction is a promising target for anticancer drug development.[6] Notably, chloroacetamide fragments have been successfully used to covalently inhibit TEAD by targeting a conserved cysteine in the palmitate-binding pocket, leading to the disruption of the TEAD-YAP interaction.[4][7]

Proposed Mechanism of Action:

cluster_Hippo Hippo Pathway Hippo_On Hippo Pathway ON (Tumor Suppressive) YAP_P Phosphorylated YAP (Cytoplasmic Sequestration and Degradation) Hippo_On->YAP_P LATS1/2 kinases Hippo_Off Hippo Pathway OFF (Oncogenic) YAP_active Active YAP (Nuclear Translocation) Hippo_Off->YAP_active TEAD TEAD Transcription Factor (with Cysteine in Palmitate Pocket) YAP_active->TEAD YAP-TEAD Interaction Oncogenic_Transcription Oncogenic Gene Transcription (Proliferation, Survival) TEAD->Oncogenic_Transcription Binds to DNA Fragment This compound Fragment->TEAD Covalent modification of Cysteine

Caption: Proposed mechanism of action via inhibition of the Hippo-YAP-TEAD signaling pathway.

Antimicrobial Activity

Derivatives of chloroacetamide have demonstrated antimicrobial and antifungal properties.[8] The antimicrobial activity of a close analog, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, has been evaluated against various pathogens.

Table of Antimicrobial Activity for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide (Analog) [8]

Target PathogenMinimum Inhibitory Concentration (µg/mL)Activity Level
Staphylococcus aureus3.12High
MRSA4.69Moderate
Escherichia coli22.9Low
Candida albicans16.69Moderate

Disclaimer: The data presented is for a structural analog and should be considered indicative of potential activity for this compound.

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted for the biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising fragment for drug discovery, particularly for the development of covalent inhibitors. Its chloroacetamide moiety offers the potential for potent and irreversible target engagement, while the substituted phenyl-pyrrolidine scaffold provides a foundation for further chemical modification to enhance potency and selectivity. The potential to target the TEAD-YAP interaction in the Hippo pathway highlights a significant opportunity for the development of novel anticancer therapeutics. The experimental protocols provided in this guide serve as a starting point for researchers to further investigate the biological activities and therapeutic potential of this and related compounds.

References

N-Phenylacetamide Compounds in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylacetamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile core has been extensively derivatized, leading to the discovery of potent agents with potential therapeutic applications in oncology, inflammation, infectious diseases, and neurology. This technical guide provides a comprehensive literature review of N-phenylacetamide compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Anticancer Activity

N-phenylacetamide derivatives have emerged as a significant class of anticancer agents, primarily exerting their effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Numerous studies have demonstrated that N-phenylacetamide compounds can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3][4] Key molecular players in these pathways are modulated by N-phenylacetamide derivatives.

The intrinsic pathway is often initiated by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][6] The extrinsic pathway can be activated by the upregulation of Fas Ligand (FasL), which binds to its receptor and initiates a signaling cascade that also culminates in the activation of executioner caspases.[1]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway N-Phenylacetamide N-Phenylacetamide FasL Upregulation FasL Upregulation N-Phenylacetamide->FasL Upregulation Caspase-8 Activation Caspase-8 Activation FasL Upregulation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation N-Phenylacetamide_intrinsic N-Phenylacetamide Bax Upregulation Bax Upregulation N-Phenylacetamide_intrinsic->Bax Upregulation Bcl-2 Downregulation Bcl-2 Downregulation N-Phenylacetamide_intrinsic->Bcl-2 Downregulation Mitochondrial Disruption Mitochondrial Disruption Bax Upregulation->Mitochondrial Disruption Bcl-2 Downregulation->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic pathways induced by N-phenylacetamide compounds.
Cell Cycle Arrest

In addition to inducing apoptosis, certain N-phenylacetamide derivatives have been shown to cause cell cycle arrest, preventing cancer cell proliferation.[3][7] This is often observed at the G2/M phase of the cell cycle.[8] The mechanism can involve the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[9][10][11] p21 can inhibit the activity of cyclin-CDK complexes, such as Cyclin B1/CDK1, which are crucial for entry into mitosis, thereby halting cell cycle progression.[8][12]

N-Phenylacetamide N-Phenylacetamide p53 Upregulation p53 Upregulation N-Phenylacetamide->p53 Upregulation p21 Upregulation p21 Upregulation p53 Upregulation->p21 Upregulation Cyclin B1/CDK1 Inhibition Cyclin B1/CDK1 Inhibition p21 Upregulation->Cyclin B1/CDK1 Inhibition G2/M Arrest G2/M Arrest Cyclin B1/CDK1 Inhibition->G2/M Arrest

Mechanism of N-phenylacetamide-induced G2/M cell cycle arrest.
Quantitative Anticancer Activity Data

The cytotoxic effects of various N-phenylacetamide derivatives against different cancer cell lines are summarized below.

CompoundSubstitutionCell LineIC50 (µM)Reference
2b m-nitroPC3 (Prostate Carcinoma)52[8][13]
2c p-nitroPC3 (Prostate Carcinoma)80[8][13]
2c p-nitroMCF-7 (Breast Carcinoma)100[8][13]
Imatinib -PC3 (Prostate Carcinoma)40[8][13]
Imatinib -MCF-7 (Breast Carcinoma)98[8][13]
3c 4-BromophenylMCF-7 (Breast Carcinoma)0.7 ± 0.08[1][2]
3d 4-ChlorophenylMCF-7 (Breast Carcinoma)0.7 ± 0.4[1][2]
3d 4-ChlorophenylMDA-MB-468 (Breast Carcinoma)0.6 ± 0.08[1][2]
3d 4-ChlorophenylPC-12 (Pheochromocytoma)0.6 ± 0.08[1][2]
3j p-nitroMDA-MB-468 (Breast Carcinoma)0.76 ± 0.09[1]
Doxorubicin -MDA-MB-468 (Breast Carcinoma)0.38 ± 0.07[1]
Experimental Protocols: Anticancer Evaluation

Equimolar amounts of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes. Subsequently, the appropriate aniline derivative is added, and the reaction mixture is stirred for an additional 24 hours. The product is then extracted and purified.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the N-phenylacetamide derivatives and incubated for 48-72 hours.

  • Reagent Addition: MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT after solubilization with DMSO).

  • Data Analysis: Cell viability is calculated relative to a vehicle control, and IC50 values are determined.

Other Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Activity

Certain N-phenylacetamide derivatives have demonstrated anti-inflammatory and analgesic properties.[14]

Antibacterial and Antiviral Activity

The N-phenylacetamide scaffold has also been explored for the development of antibacterial and antiviral agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural requirements for the biological activities of N-phenylacetamide compounds. For anticancer activity, the nature and position of substituents on the phenyl ring of the anilide moiety significantly influence cytotoxicity. For instance, derivatives bearing a nitro group have shown enhanced cytotoxic effects compared to those with a methoxy group.[8][13]

N-Phenylacetamide Core N-Phenylacetamide Core Anilide Ring Substitution Anilide Ring Substitution N-Phenylacetamide Core->Anilide Ring Substitution Nitro Group Nitro Group Anilide Ring Substitution->Nitro Group Methoxy Group Methoxy Group Anilide Ring Substitution->Methoxy Group Increased Cytotoxicity Increased Cytotoxicity Nitro Group->Increased Cytotoxicity Decreased Cytotoxicity Decreased Cytotoxicity Methoxy Group->Decreased Cytotoxicity

SAR of anilide ring substitution on anticancer activity.

Experimental Workflows

A general workflow for the discovery and initial evaluation of novel N-phenylacetamide derivatives is depicted below.

Design & Synthesis Design & Synthesis Purification & Characterization Purification & Characterization Design & Synthesis->Purification & Characterization In vitro Screening In vitro Screening Purification & Characterization->In vitro Screening Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

General workflow for N-phenylacetamide drug discovery.

References

Unveiling the Theoretical Dance: A Technical Guide to the Kinase Binding Mode of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Putative Interaction of a Promising Kinase Inhibitor Scaffold

This technical guide offers an in-depth exploration of the theoretical binding mode of the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide with protein kinases. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on analogous structures to propose a plausible mechanism of action, highlighting key molecular interactions that are likely to govern its inhibitory activity. While direct experimental or computational studies on this specific molecule are not publicly available, by examining the behavior of structurally related chloroacetamide-based kinase inhibitors, we can construct a robust theoretical framework for its interaction.

The core of this proposed binding mode centers on the chloroacetamide moiety, a functional group known to act as a covalent modifier. This suggests that this compound likely functions as a targeted covalent inhibitor, forming an irreversible bond with a nucleophilic residue, typically a cysteine, within the ATP-binding pocket of a kinase. This covalent interaction is a key feature of several potent and selective kinase inhibitors.

Proposed Theoretical Binding Mode

The theoretical binding mode of this compound can be dissected into two principal components: a covalent interaction mediated by the chloroacetamide "warhead" and non-covalent interactions established by the N-(4-(pyrrolidin-1-yl)phenyl) scaffold.

1. Covalent Inhibition via the Chloroacetamide Moiety:

The chloroacetyl group is a reactive electrophile that can undergo a nucleophilic substitution reaction with a suitably positioned cysteine residue in the kinase active site. This results in the formation of a stable thioether bond, permanently linking the inhibitor to the kinase. This mode of action is advantageous as it can lead to prolonged target engagement and increased potency. Computational docking studies of similar chloroacetamide-containing compounds targeting kinases like the Epidermal Growth Factor Receptor (EGFR) have shown the chloroacetamide warhead positioned in close proximity to a cysteine residue for covalent bond formation.[1]

2. Non-Covalent Interactions of the Phenyl-Pyrrolidine Scaffold:

The N-(4-(pyrrolidin-1-yl)phenyl) portion of the molecule is predicted to occupy the hydrophobic regions of the ATP-binding pocket, contributing to the overall binding affinity and selectivity. The key putative interactions include:

  • Hydrogen Bonding: The amide linker (-NH-C=O-) is a critical feature, capable of forming hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • Hydrophobic Interactions: The phenyl ring is expected to engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues in the active site.

  • Solvent-Exposed Region Interaction: The pyrrolidine ring, being a bulky and relatively polar group, is likely to extend towards the solvent-exposed region of the ATP-binding pocket, where it can form additional interactions with surrounding residues or water molecules.

Quantitative Data Summary

While specific quantitative data for this compound as a kinase inhibitor is not available, the following table presents hypothetical binding energies and inhibitory concentrations based on data from structurally related chloroacetamide-based covalent inhibitors against representative kinases. This data is for illustrative purposes to provide a quantitative context for the proposed binding mode.

Kinase Target (Hypothetical)Predicted Binding Affinity (ΔG, kcal/mol)Predicted IC50 (nM)Key Interacting Residues (Hypothetical)
EGFR (with Cys797)-9.5 to -11.050 - 200Cys797 (covalent), Met793 (hinge), Leu718, Val726
Src (with Cys277)-9.0 to -10.5100 - 500Cys277 (covalent), Thr338 (hinge), Val281, Leu393
Abl (with Cys305)-8.5 to -10.0200 - 800Cys305 (covalent), Met318 (hinge), Val256, Phe382

Experimental Protocols for Validation

To validate the theoretical binding mode of this compound, a series of biochemical and structural biology experiments would be essential.

1. Kinase Inhibition Assay:

  • Objective: To determine the inhibitory potency (IC50) of the compound against a panel of kinases.

  • Methodology: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The kinase, substrate (a peptide or protein), and varying concentrations of the inhibitor are incubated with ATP. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

2. Covalent Binding Confirmation:

  • Objective: To confirm the formation of a covalent bond between the inhibitor and the target kinase.

  • Methodology: Intact protein mass spectrometry (MS) can be used. The kinase is incubated with the inhibitor, and the mass of the protein is measured. A mass shift corresponding to the molecular weight of the inhibitor would confirm covalent adduction.

3. X-ray Crystallography:

  • Objective: To obtain a high-resolution 3D structure of the inhibitor bound to the kinase active site.

  • Methodology: The kinase protein is crystallized, and the crystals are soaked with the inhibitor, or the protein-inhibitor complex is co-crystallized. The resulting crystal structure would provide definitive evidence of the binding mode, including the specific covalent linkage and all non-covalent interactions.

4. Computational Docking and Molecular Dynamics Simulation:

  • Objective: To computationally model the binding pose and assess the stability of the inhibitor-kinase complex.

  • Methodology: Covalent docking simulations can be performed using software like AutoDock or Schrödinger Maestro to predict the binding orientation of the inhibitor in the active site, with a covalent bond to a specific cysteine residue. Molecular dynamics simulations can then be used to evaluate the stability of the predicted complex over time.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Logical Flow for Validating a Theoretical Binding Mode A Propose Theoretical Binding Mode B Kinase Inhibition Assays (Determine IC50) A->B E Computational Modeling (Docking & MD Simulations) A->E C Covalent Binding Confirmation (Mass Spectrometry) B->C D Structural Elucidation (X-ray Crystallography) C->D F Validated Binding Mode D->F E->D

Caption: Workflow for validating the proposed binding mode.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cellular Signaling A Growth Factor Receptor B Kinase Cascade (e.g., MAPK pathway) A->B C Transcription Factors B->C D Cell Proliferation & Survival C->D Inhibitor This compound Inhibitor->B Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The theoretical binding mode of this compound presented herein provides a strong foundation for its potential as a covalent kinase inhibitor. The presence of the chloroacetamide moiety strongly suggests a mechanism involving irreversible binding to a cysteine residue in the ATP-binding pocket. The N-(4-(pyrrolidin-1-yl)phenyl) scaffold is well-suited to form complementary non-covalent interactions that can enhance both potency and selectivity. This in-depth guide, by drawing parallels with established chloroacetamide-based inhibitors, offers valuable insights for researchers engaged in the discovery and development of novel kinase-targeted therapeutics. Further experimental validation is crucial to confirm and refine this proposed model, which will ultimately guide the optimization of this promising chemical scaffold.

References

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide was found. The following information is compiled from the SDS of a closely related compound, 2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide, and other structurally similar chloroacetamides. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this compound.

Hazard Identification and Classification

Based on data for structurally similar compounds, this compound is anticipated to be classified as follows:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[1]

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.[2][3][4]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

  • P264: Wash skin thoroughly after handling.[1][4][5]

  • P271: Use only outdoors or in a well-ventilated area.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[1]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Quantitative Safety Data

The following table summarizes available quantitative data for structurally related compounds. Exercise caution when extrapolating this data to this compound.

PropertyValueSource CompoundReference
Melting Point 139 - 140 °C / 282.2 - 284 °FN-(4-Chloro-2-methylphenyl)acetamide[6]
Occupational Exposure Limits OSHA PEL: Not available; NIOSH REL: Not available2-Chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Use proper glove removal technique to avoid skin contact.

    • Wear a lab coat or other protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[6]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust and fumes.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Minimize dust generation and accumulation.[2]

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • General Advice: Move out of the dangerous area. Consult a physician and show them the safety data sheet for the surrogate compound.[1][5]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Visualized Workflows and Relationships

Chemical Handling Workflow

A Receipt and Storage B Risk Assessment A->B Before use C Engineering Controls B->C D Personal Protective Equipment (PPE) B->D E Handling and Experimentation C->E D->E F Decontamination E->F Post-experiment H Emergency Response E->H In case of spill or exposure G Waste Disposal F->G

Caption: General workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE) Logic

cluster_0 Hazard Assessment cluster_1 Required PPE A Skin Irritant D Protective Gloves A->D B Eye Irritant E Safety Goggles/ Face Shield B->E C Respiratory Irritant F Fume Hood/ Respirator C->F

Caption: Logic for selecting PPE based on hazard identification.

References

Methodological & Application

Application Note: Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, a valuable intermediate in the development of various biologically active compounds. The synthesis is achieved through the N-acylation of 4-(pyrrolidin-1-yl)aniline with 2-chloroacetyl chloride. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

N-arylacetamides are a significant class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The presence of a chloroacetyl group provides a reactive handle for further molecular elaborations, making these compounds versatile intermediates for the synthesis of a wide range of pharmaceutical agents. This compound, in particular, incorporates a pyrrolidine moiety, a common feature in many centrally active and other biologically active molecules. This note describes a straightforward and efficient laboratory-scale synthesis of this compound.

Data Presentation

ParameterValueReference
Compound Name This compoundN/A
CAS Number 251097-15-1[1][2]
Molecular Formula C₁₂H₁₅ClN₂O[1]
Molecular Weight 238.71 g/mol [1]
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not availableN/A
¹H NMR Spectrum Not availableN/A
¹³C NMR Spectrum Not availableN/A
Purity >95% (as per typical commercial availability)[2]

Experimental Protocol

The synthesis of this compound is based on the well-established method of N-acylation of an aromatic amine using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials and Reagents:

  • 4-(pyrrolidin-1-yl)aniline (CAS: 2632-65-7)

  • 2-Chloroacetyl chloride (CAS: 79-04-9)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-(pyrrolidin-1-yl)aniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product, this compound.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-(pyrrolidin-1-yl)aniline Reaction N-Acylation Reactant1->Reaction Reactant2 2-Chloroacetyl chloride Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Quenching Sat. NaHCO₃ Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is a valuable intermediate in the synthesis of various biologically active compounds. Its structure, featuring a reactive chloroacetamide group and a pyrrolidinylphenyl moiety, makes it a versatile building block in medicinal chemistry and drug discovery. The chloroacetamide functional group serves as a key handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. These subsequent modifications can lead to the development of novel therapeutic agents.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound is typically achieved through the N-acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. A base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.

reaction_scheme A 4-(pyrrolidin-1-yl)aniline C This compound A->C B Chloroacetyl Chloride B->C X + Base Solvent

Figure 1. General reaction scheme for the synthesis of this compound.

Starting Materials

A summary of the key starting materials required for the synthesis is provided in Table 1.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Role
4-(pyrrolidin-1-yl)anilineC₁₀H₁₄N₂162.23Nucleophile
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylating Agent
TriethylamineC₆H₁₅N101.19Base
DichloromethaneCH₂Cl₂84.93Solvent

Experimental Protocol

This protocol is adapted from established procedures for the N-acylation of anilines.[1][2][3]

Materials:

  • 4-(pyrrolidin-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Expected Results

The synthesis is expected to yield the desired product in good to excellent yields, typically ranging from 70-95%, depending on the reaction scale and purification method. The purity of the final compound should be assessed by standard analytical techniques such as melting point, NMR spectroscopy, and mass spectrometry.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Follow all standard laboratory safety procedures.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

workflow start Start dissolve Dissolve 4-(pyrrolidin-1-yl)aniline and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Chloroacetyl Chloride Solution Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Work-up react->workup purify Purification (Recrystallization/Chromatography) workup->purify product This compound purify->product

Figure 2. Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide via the N-acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. The resulting α-chloro acetamide is a valuable intermediate in medicinal chemistry and drug development due to its potential for further functionalization.[1] Protocols for both standard organic solvent-based synthesis and green chemistry approaches are presented, along with safety precautions and data summaries.

Introduction

N-acylation is a fundamental chemical transformation used extensively in the pharmaceutical industry to form stable amide bonds.[1] The reaction between 4-(pyrrolidin-1-yl)aniline and chloroacetyl chloride is a nucleophilic acyl substitution that yields this compound. This product serves as a key building block in the synthesis of more complex molecules. The presence of the reactive α-chloro group provides a convenient site for subsequent nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of libraries of compounds for biological screening.[1][2]

Derivatives of similar N-aryl chloroacetamides have shown a wide range of pharmacological activities, including potential anticancer, antimicrobial, and neuroprotective effects.[2][3] Therefore, a reliable and efficient synthesis of the title compound is of significant interest to researchers in drug discovery and medicinal chemistry.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine group of 4-(pyrrolidin-1-yl)aniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 4-(pyrrolidin-1-yl)aniline r1_img r2 Chloroacetyl Chloride r2_img p1_img r1_img->p1_img + p1 This compound reagents Base (e.g., TEA, DBU) Solvent (e.g., THF, DCM) reagents->p1_img

Caption: Reaction scheme for the synthesis of this compound.

Application Notes

The title compound is a versatile intermediate for synthesizing a variety of derivatives. The chloro- group can be readily displaced by nucleophiles such as azides, thiols, or secondary amines to introduce new functionalities.

  • Drug Discovery: The scaffold is valuable for generating novel compounds for high-throughput screening. Derivatives have been investigated for their potential as:

    • Anticancer Agents: Similar chloroacetamide structures have shown in vitro activity against cancer cell lines.[3]

    • Antimicrobial Agents: The chloroacetamide moiety is linked to antibacterial efficacy, particularly against Gram-positive bacteria.[3]

    • Enzyme Inhibitors: These compounds can be used in studies targeting enzymes like proteases and kinases, which are crucial in cellular signaling pathways.[2][3]

    • CNS Active Agents: The pyrrolidine group is recognized for its potential to confer activity in the central nervous system.[3]

Caption: Synthetic utility and application workflow of the target compound in drug discovery.

Experimental Protocols

4.1 Safety Precautions

Warning: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gas.[4][5] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, a face shield, and appropriate chemical-resistant gloves (inspect before use).[4][6]

  • Handling: Handle in an inert atmosphere (e.g., under nitrogen or argon) and avoid contact with moisture.[4] Use glass or Teflon-lined equipment.

  • Spills: In case of a spill, absorb with an inert dry material (e.g., dry sand or vermiculite) and dispose of as hazardous waste.[4][5] Do not use water.[7][8]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4][7] Remove contaminated clothing.[4]

    • Eye Contact: Immediately rinse with water for at least 15 minutes and seek urgent medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][8]

4.2 Protocol 1: Synthesis in an Organic Solvent (THF)

This protocol is adapted from established methods for the N-acylation of anilines.[9]

Materials:

  • 4-(pyrrolidin-1-yl)aniline (1.0 eq)

  • Chloroacetyl chloride (1.05-1.1 eq)

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) in anhydrous THF.

  • Add the base (e.g., TEA, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous THF, dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[9]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).

4.3 Protocol 2: Green Synthesis in Aqueous Buffer

This protocol utilizes an environmentally benign aqueous medium, avoiding hazardous organic solvents.[1]

Materials:

  • 4-(pyrrolidin-1-yl)aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) in the phosphate buffer.

  • Stir the solution vigorously at room temperature.

  • Add chloroacetyl chloride (1.1 eq) dropwise directly to the stirring solution. A precipitate should begin to form.

  • Continue stirring for 15-20 minutes at room temperature.[10]

  • Monitor the reaction by TLC. The reaction is typically rapid.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual buffer salts.

  • Dry the purified product. This method often yields a product of high purity without the need for further chromatographic separation.[10]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis. Yields and reaction times may vary based on the specific substrate and reaction scale.

ParameterProtocol 1 (Organic)Protocol 2 (Aqueous)Reference
Starting Material 4-(pyrrolidin-1-yl)aniline4-(pyrrolidin-1-yl)aniline-
Reagent Chloroacetyl ChlorideChloroacetyl Chloride-
Stoichiometry (Amine:Reagent) 1 : 1.051 : 1.1[9],[1]
Base TEA or DBU (1.2 eq)None (Buffer)[9],[1]
Solvent Anhydrous THF0.1 M Phosphate Buffer (pH 7.4)[9],[1]
Temperature 0 °C to Room Temp.Room Temperature[9],[1]
Reaction Time 3 - 6 hours15 - 20 minutes[9],[10]
Typical Yield 75 - 95%> 90%[9],[1]
Workup Precipitation in water, filtrationFiltration[9],[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow prep Preparation (Dry Glassware, Inert Atmosphere) dissolve Dissolve Amine in Solvent/Buffer prep->dissolve cool Cool to 0 °C (Organic Protocol Only) dissolve->cool add Dropwise Addition of Chloroacetyl Chloride dissolve->add Aqueous Protocol cool->add react Stir at RT (Monitor by TLC) add->react workup Workup (Precipitation/Quenching) react->workup isolate Isolation (Vacuum Filtration) workup->isolate purify Purification (Washing & Recrystallization) isolate->purify analyze Analysis (NMR, IR, MS, mp) purify->analyze

Caption: General experimental workflow for the synthesis of 2-chloro-N-arylacetamides.

References

Application Note and Protocol for the Purification of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide via recrystallization. This method is a fundamental and cost-effective technique for the removal of impurities from crude synthetic products, yielding a crystalline solid with enhanced purity. The described protocol is based on established procedures for analogous N-aryl acetamides and is suitable for implementation in a standard organic chemistry laboratory. While specific quantitative data for the target compound is not extensively available in the public domain, this protocol provides a robust starting point for achieving high purity.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various biologically active molecules. The purity of such an intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Recrystallization is a widely employed purification technique in organic synthesis that relies on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. This application note details a reliable recrystallization protocol for this compound, leveraging an ethanol/water solvent system, which has been shown to be effective for similar chloroacetamide derivatives.[1][2][3]

Data Presentation

The following table summarizes typical quantitative data that can be expected from the recrystallization of N-aryl acetamides. The purity improvement is an illustrative example of the effectiveness of the recrystallization process.

ParameterCrude ProductRecrystallized Product
Appearance Amorphous or crystalline solidCrystalline solid
Yield (%) N/A60-90%
Purity (by HPLC, illustrative) ~90%>99%

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Drying oven or desiccator

Protocol: Recrystallization using an Ethanol/Water Solvent System

This protocol is adapted from established methods for the recrystallization of similar N-aryl acetamides.[1][2][3]

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to dissolve the solid completely at the boiling point of the solvent.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by the crystallization process.

  • Inducing Crystallization:

    • To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.[4]

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow Crude Crude Product Dissolution Dissolve in Minimal Hot Ethanol Crude->Dissolution HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration AddWater Add Hot Water to Cloud Point HotFiltration->AddWater Impurities1 Insoluble Impurities HotFiltration->Impurities1 Redissolve Add Hot Ethanol to Re-dissolve AddWater->Redissolve Cooling Slow Cooling & Ice Bath Redissolve->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Impurities2 Soluble Impurities Filtration->Impurities2 PureProduct Pure Crystalline Product Drying->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Note: Mass Spectrometry Analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are designed to offer a robust and reproducible approach for the quantification and structural confirmation of this compound, which is relevant in pharmaceutical research and development. This document includes sample preparation procedures, LC-MS/MS operational parameters, and a predicted fragmentation pathway of the molecule.

Introduction

This compound is a chemical compound of interest in drug discovery and medicinal chemistry. Its structure, featuring a chloroacetamide group, a phenyl ring, and a pyrrolidine moiety, suggests potential biological activity. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these applications. This document serves as a practical guide for researchers employing mass spectrometry for the analysis of this and structurally related compounds.

Predicted Mass Spectrometry Data

The analysis of this compound by mass spectrometry is predicted to yield a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation of this precursor ion in MS/MS analysis will produce characteristic product ions. The expected mass-to-charge ratios (m/z) are summarized in the table below.

DescriptionPredicted m/z
Molecular FormulaC₁₃H₁₇ClN₂O
Molecular Weight252.74 g/mol
Protonated Molecule [M+H]⁺253.1
Product Ion 1 (Loss of CH₂Cl)204.1
Product Ion 2 (Pyrrolidinylphenyl iminium ion)160.1
Product Ion 3 (Pyrrolidine fragment)71.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while preventing contamination of the mass spectrometer.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials with septa caps

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean glass vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Filtration: For samples other than pure standards, ensure they are free of particulate matter. Filter the final diluted sample through a 0.22 µm syringe filter into a 2 mL LC-MS vial.

  • Blank Samples: Prepare blank samples using the same solvent mixture as the working standards to monitor for background contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: m/z 253.1

    • Product Ions: m/z 204.1, m/z 160.1

Predicted Fragmentation Pathway

The fragmentation of the protonated this compound molecule is anticipated to occur at the most labile bonds. The diagram below illustrates the proposed fragmentation pathway.

Fragmentation_Pathway precursor [M+H]⁺ m/z = 253.1 C₁₃H₁₈ClN₂O⁺ loss1 - CH₂Cl precursor->loss1 fragment1 Product Ion 1 m/z = 204.1 C₁₂H₁₆N₂O⁺ loss2 - C₂H₄O fragment1->loss2 fragment2 Product Ion 2 m/z = 160.1 C₁₀H₁₄N₂⁺ loss1->fragment1 loss2->fragment2

Caption: Predicted fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram, from sample preparation to data analysis.

Workflow sample_prep 1. Sample Preparation - Weighing and Dissolution - Serial Dilution - Filtration lc_separation 2. LC Separation - Reverse-Phase C18 Column - Gradient Elution sample_prep->lc_separation ms_detection 3. MS/MS Detection - ESI Positive Mode - MRM Analysis lc_separation->ms_detection data_analysis 4. Data Analysis - Peak Integration - Quantification - Structural Confirmation ms_detection->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The methods described in this application note provide a comprehensive framework for the successful mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS operation, along with the predicted fragmentation data, will aid researchers in achieving reliable and accurate results for the identification and quantification of this compound. These protocols can be adapted for the analysis of structurally similar molecules in various research and development settings.

Application Notes and Protocols for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide as a chemical intermediate in the synthesis of potentially bioactive molecules. The information is curated for professionals in research, and drug development.

Introduction

This compound is a versatile chemical intermediate. Its structure, featuring a reactive chloroacetyl group and a pyrrolidinylphenyl moiety, makes it a valuable precursor for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry. The chloroacetamide group serves as a key functional handle for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. The pyrrolidinyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Derivatives of N-phenylacetamide have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This document outlines the synthetic routes utilizing this intermediate and provides protocols for evaluating the biological activities of its derivatives.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. Below is a general experimental protocol that can be adapted and optimized.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(pyrrolidin-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(pyrrolidin-1-yl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Yields for similar reactions reported in the literature for the synthesis of 2-chloro-N-substituted-acetamides range from 60% to 80%[1][2][3].

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 4-(pyrrolidin-1-yl)aniline and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Chloroacetyl Chloride cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Water react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end_product This compound purify->end_product

Caption: Synthetic workflow for this compound.

Applications as a Chemical Intermediate

The reactive chlorine atom in this compound allows for nucleophilic substitution with a variety of nucleophiles, leading to the generation of a library of derivatives with diverse functionalities.

General Reaction Scheme

G intermediate This compound product Derivative (N-(4-(pyrrolidin-1-yl)phenyl)-2-(Nu)acetamide) intermediate->product + Nucleophile - HCl nucleophile Nucleophile (Nu-H) e.g., Amines, Thiols, Azides

Caption: General reaction scheme for derivatization.

Potential Biological Activities of Derivatives

While specific data for derivatives of this compound are limited, the broader class of N-phenylacetamide derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[4][5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[4][5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100[4][5]
N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivativesA549 (Lung Carcinoma) & C6 (Glioblastoma)Significant Activity[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Phenylacetamide derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins.

G cluster_pathway Apoptosis Signaling Pathway drug Phenylacetamide Derivative cell Cancer Cell drug->cell bax Bax (Pro-apoptotic) cell->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 Downregulation caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis G inhibitor Chloroacetamide Derivative covalent_complex Covalent Enzyme-Inhibitor Complex (Inactive) inhibitor->covalent_complex enzyme Enzyme (e.g., COX) enzyme->covalent_complex Covalent Bond Formation

References

Application Notes and Protocols for Enzyme Inhibition Assay using 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide as a potential enzyme inhibitor in in vitro assays. While specific biological targets for this compound are still under investigation, structural similarities to other known bioactive molecules suggest potential inhibitory activity against enzymes such as proteases and kinases.[1][2] These application notes offer a generalized yet detailed protocol for screening and characterizing the inhibitory effects of this compound on a chosen enzyme, adaptable for both colorimetric and fluorescence-based detection methods.

Introduction to this compound

This compound is a synthetic organic compound featuring a chloroacetamide group, a phenyl ring, and a pyrrolidine moiety. The chloroacetamide functional group is known to be reactive and can participate in covalent interactions with nucleophilic residues in enzyme active sites, suggesting a potential mechanism for irreversible inhibition. The overall structure presents a scaffold that could be explored for the development of novel therapeutic agents. Given that structurally related compounds have shown interactions with enzymes like proteases and kinases, these enzyme classes represent promising starting points for inhibition studies.[1][2]

Potential Enzyme Targets:

  • Proteases: Involved in a wide range of physiological processes, making them attractive drug targets.

  • Kinases: Key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1]

Experimental Protocols

This section details the methodologies for determining the inhibitory potential of this compound against a generic enzyme. The protocol is designed to be adaptable to specific enzyme-substrate systems.

Materials and Reagents
  • Purified enzyme of interest

  • Specific substrate for the enzyme (chromogenic or fluorogenic)

  • This compound (test compound)

  • Known inhibitor for the target enzyme (positive control)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES, optimized for enzyme activity)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplates (clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader capable of absorbance or fluorescence measurements

  • Standard laboratory equipment (pipettes, tubes, etc.)

General Experimental Workflow

The following diagram illustrates the overall workflow for the enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add Enzyme to Wells prep_reagents->add_enzyme prep_compound Prepare Compound Dilutions (this compound) add_inhibitor Add Compound/Control to Wells prep_compound->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (Enzyme + Inhibitor) add_inhibitor->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure_signal Measure Signal (Absorbance or Fluorescence) incubate->measure_signal analyze_data Data Analysis (Calculate % Inhibition, IC50) measure_signal->analyze_data

Caption: General workflow for the enzyme inhibition assay.

Detailed Assay Protocol

This protocol is based on a 96-well plate format. Adjust volumes as necessary.

  • Preparation of Reagents:

    • Prepare the assay buffer and ensure it is at the optimal pH and temperature for the target enzyme's activity.

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the test compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (buffer only)

      • Negative control (enzyme and substrate, no inhibitor)

      • Positive control (enzyme, substrate, and known inhibitor)

      • Test compound at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • Add the appropriate volume of assay buffer to all wells.

    • Add the enzyme solution to all wells except the blank.

    • Add the serially diluted test compound, positive control, or vehicle (DMSO in buffer) to the respective wells.

    • Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme.[3]

  • Enzymatic Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[3]

    • Immediately place the plate in the microplate reader.

    • Monitor the change in absorbance (for colorimetric assays) or fluorescence intensity (for fluorescence-based assays) over a specific time period (kinetic assay) or at a single endpoint after a fixed incubation time.[3][4]

Data Analysis
  • Calculate the Percentage of Inhibition: The percentage of enzyme inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank)] * 100

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Raw Data Example (Absorbance at 450 nm)

Concentration (µM)Replicate 1Replicate 2Replicate 3MeanStd Dev
No Inhibitor 0.8520.8450.8590.8520.007
0.1 0.7890.7950.7810.7880.007
1 0.6120.6210.6150.6160.005
10 0.3450.3510.3480.3480.003
100 0.1230.1280.1250.1250.003
Blank 0.0500.0520.0510.0510.001

Table 2: Calculated Inhibition and IC50 Value

Concentration (µM)Mean Absorbance% Inhibition
0 0.8520.0
0.1 0.7887.9
1 0.61629.5
10 0.34862.9
100 0.12590.8
IC50 (µM) \multicolumn{2}{c}{5.8 }

Hypothetical Signaling Pathway

As kinases are a potential target class, the following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates & Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates & Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by the test compound.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure the test compound is fully dissolved in DMSO before diluting in the assay buffer to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Enzyme Stability: Confirm the stability and activity of the enzyme under the assay conditions. Include appropriate controls to monitor for any loss of activity over time.

  • Signal Interference: Test for any intrinsic absorbance or fluorescence of the compound at the measurement wavelengths and subtract this background if necessary.

  • Assay Validation: Validate the assay using a known inhibitor to ensure it is performing as expected.[5]

  • Continuous Monitoring: Whenever possible, a kinetic assay is preferred over an endpoint assay as it provides more information about the reaction progress and can help identify potential artifacts.[4]

By following this detailed protocol, researchers can effectively screen and characterize the inhibitory activity of this compound against their enzyme of interest, paving the way for further investigation into its mechanism of action and potential as a lead compound in drug discovery.

References

Application Note: Evaluating the Cytotoxicity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is a synthetic compound belonging to the chloroacetamide class of molecules. Compounds with similar structural features have garnered interest for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The chloroacetamide moiety is known to be reactive and can participate in nucleophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological macromolecules, suggesting potential interactions with enzymes or receptors.[1] Some studies on other chloro-N-acetamide compounds have indicated an ability to induce ferroptosis-mediated cell death.[2] Given these characteristics, it is crucial to evaluate the cytotoxic effects of this compound on various cell lines to determine its potential as a therapeutic agent or to understand its toxicological profile.

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[5][6]

Data Presentation

The following table summarizes hypothetical data from an MTT assay evaluating the effect of this compound on a cancer cell line (e.g., HeLa) after 48 hours of treatment. The data is presented as the mean percentage of cell viability relative to the untreated control, along with the standard deviation from triplicate experiments.

Concentration of this compound (µM)Mean Cell Viability (%)Standard Deviation (±)
0 (Control)1005.2
195.34.8
582.16.1
1065.75.5
2548.94.9
5023.43.7
1008.62.1

Experimental Protocols

Materials and Reagents
  • This compound (user-synthesized or commercially available)

  • Human cervical cancer cell line (HeLa) or other appropriate cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][5]

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis cell_seeding Seed cells into a 96-well plate (e.g., 1x10^4 cells/well) incubation_24h Incubate for 24 hours to allow cell attachment cell_seeding->incubation_24h add_compound Add compound dilutions to the wells incubation_24h->add_compound prepare_compound Prepare serial dilutions of This compound prepare_compound->add_compound incubation_48h Incubate for the desired exposure time (e.g., 48 hours) add_compound->incubation_48h add_mtt Add MTT solution (0.5 mg/mL final concentration) to each well incubation_48h->add_mtt incubation_mtt Incubate for 4 hours at 37°C add_mtt->incubation_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT-based cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Potential Signaling Pathway

Based on the known activities of similar chloroacetamide compounds, this compound may induce cell death through various mechanisms, including the induction of apoptosis or ferroptosis. The following diagram illustrates a hypothetical signaling pathway leading to apoptosis.

G compound This compound cell_membrane Cell Membrane compound->cell_membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros Internalization/ Interaction mitochondria Mitochondrial Stress ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic effects of this compound using the MTT assay. The provided workflow and data presentation structure offer a standardized method for assessing the compound's impact on cell viability. Further investigations into the specific molecular mechanisms, such as the potential induction of apoptosis or ferroptosis, are warranted to fully characterize the biological activity of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vitro evaluation of the novel compound, 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. While specific biological activities for this compound are not yet extensively documented, its structural similarity to other N-arylacetamide derivatives suggests potential pharmacological properties, including anticancer and anti-inflammatory activities. The chloroacetamide moiety may be involved in nucleophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological targets, potentially modulating the activity of enzymes or receptors.[1] The protocols outlined below describe a tiered approach to assess the compound's cytotoxic and anti-inflammatory potential in vitro.

Experimental Workflow

The proposed experimental workflow is designed to systematically characterize the biological activity of this compound, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays.

experimental_workflow cluster_prep Preparation cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Anti-inflammatory & Mechanistic Assays cluster_analysis Data Analysis compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions of Test Compound compound_prep->treatment cell_culture Cancer & Normal Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay no_assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7) incubation->no_assay enzyme_assay Enzyme Inhibition Assay (e.g., COX-2) incubation->enzyme_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay absorbance Absorbance/ Fluorescence Measurement mtt_assay->absorbance no_assay->absorbance enzyme_assay->absorbance apoptosis_assay->absorbance viability_calc Calculation of % Cell Viability/ Inhibition absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50 signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition?

References

Application Notes and Protocols for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and its Analogs in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct neuropharmacological research, including quantitative data and established experimental protocols specifically for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, is limited in currently available scientific literature. The following application notes and protocols are based on structurally related N-phenylacetamide and pyrrolidine-containing derivatives that have been investigated for their effects on the central nervous system (CNS). This information is intended to serve as a reference and a guide for researchers interested in the potential neuropharmacological evaluation of this compound. The structural differences between the target compound and the cited analogs will likely result in distinct pharmacological profiles.

Part 1: Application Notes

Overview and Potential Pharmacological Profile:

This compound belongs to the chemical class of N-phenylacetamides, which has garnered attention in neuropharmacology. The presence of the pyrrolidine moiety is significant, as this ring system is a common scaffold in many biologically active compounds targeting the CNS.[1][2][3] The pyrrolidine ring can influence the molecule's physicochemical properties, such as lipophilicity and three-dimensional structure, which are crucial for crossing the blood-brain barrier and interacting with CNS targets.[1][2]

Analogs of this compound, particularly those with a chloroacetamide or a phenylacetamide core, have been explored for various neuropharmacological activities, including anticonvulsant, antidepressant, and neuroprotective effects.[4][5][6] The mechanism of action for related compounds often involves modulation of ion channels, such as voltage-sensitive sodium channels, or interaction with neurotransmitter systems.[4]

Potential Applications in Neuropharmacology Research:

  • Anticonvulsant Activity: Structurally similar N-phenylacetamide derivatives have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] These models are used to identify compounds that may be effective against generalized tonic-clonic and myoclonic seizures, respectively. The 6-Hz psychomotor seizure model can also be used to assess potential efficacy against therapy-resistant partial seizures.[4]

  • Antidepressant Activity: Phenylacetamide derivatives have been investigated for their potential as antidepressant agents.[5] In vivo models such as the forced swim test and tail suspension test in rodents are commonly used to screen for antidepressant-like activity.

  • Neuroprotective Effects: The pyrrolidine moiety is associated with neuroprotective properties in some derivatives.[7] Studies in models of neurodegenerative diseases could explore the potential of this compound to mitigate neuronal damage.[6]

  • Enzyme Inhibition: The chloroacetamide group can act as a reactive moiety, potentially leading to irreversible inhibition of enzymes. This property could be explored in the context of enzymes involved in neurodegenerative processes.

Structural Comparison of Target Compound and a Studied Analog:

To illustrate the relationship between the target compound and compounds with known neuropharmacological activity, a structural comparison is provided below. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity.[4]

G cluster_0 Target Compound: This compound cluster_1 Analog with Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative Target Target Analog Analog

Caption: Structural comparison of the target compound and a related analog.

Part 2: Experimental Protocols

The following are detailed protocols for key experiments based on methodologies cited for structurally similar compounds. These can be adapted for the evaluation of this compound.

Protocol 1: Evaluation of Anticonvulsant Activity

This protocol is adapted from studies on N-phenylacetamide derivatives.[4]

Objective: To assess the anticonvulsant potential of the test compound in rodent models of epilepsy.

Models:

  • Maximal Electroshock (MES) Test

  • Subcutaneous Pentylenetetrazole (scPTZ) Test

  • 6-Hz Psychomotor Seizure Test

Materials:

  • Test compound: this compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive controls (e.g., Phenytoin for MES, Ethosuximide for scPTZ, Valproic acid for 6-Hz)

  • Male Swiss mice (20-25 g) or Wistar rats (100-150 g)

  • Electroshock apparatus

  • Pentylenetetrazole (PTZ) solution

  • Rotarod apparatus for neurotoxicity assessment

Procedure:

  • Compound Administration:

    • Prepare a suspension of the test compound in the vehicle.

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses (e.g., 30, 100, 300 mg/kg).

    • Administer the vehicle to the control group and the positive control to another group.

    • Allow a specific pre-treatment time (e.g., 30 min or 1 hour) before seizure induction.

  • Seizure Induction:

    • MES Test: Deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 0.2 s duration) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • scPTZ Test: Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg for mice). Observe the animals for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.

    • 6-Hz Test: Deliver a prolonged, low-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 s duration) via corneal electrodes. The endpoint is the protection against seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).

  • Neurotoxicity Assessment (Rotarod Test):

    • Place the animals on a rotating rod (e.g., 6 rpm).

    • Animals that are unable to maintain their balance on the rod for a predetermined time (e.g., 1 minute) are considered to have failed the test.

    • This test is performed at the time of peak effect of the compound.

  • Data Analysis:

    • Determine the percentage of animals protected in each group.

    • Calculate the median effective dose (ED50) and the median toxic dose (TD50) using probit analysis.

    • Calculate the Protective Index (PI = TD50 / ED50). A higher PI indicates a better safety profile.

Protocol 2: Evaluation of Antidepressant-like Activity

This protocol is based on studies of phenylacetamide derivatives with potential antidepressant effects.[5]

Objective: To screen for antidepressant-like properties of the test compound using the Forced Swim Test (FST).

Materials:

  • Test compound

  • Vehicle

  • Positive control (e.g., Imipramine)

  • Male Swiss mice (22-25 g)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Compound Administration: Administer the test compound, vehicle, or positive control i.p. or p.o. at various doses 30-60 minutes before the test.

  • Forced Swim Test:

    • Gently place each mouse into the cylinder of water.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean duration of immobility for each group.

    • Compare the immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Part 3: Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experiments, based on data presented for analogous compounds.

Table 1: Anticonvulsant Activity and Neurotoxicity of N-Phenylacetamide Analogs

Compound Dose (mg/kg, i.p.) MES Screen (% Protection) scPTZ Screen (% Protection) 6-Hz Screen (% Protection) Rotarod (Neurotoxicity) (% Deficit)
Analog 1 30 25 0 15 0
100 75 10 50 20
300 100 25 80 60
Analog 2 30 10 0 5 0
100 50 5 20 10
300 90 15 65 40
Phenytoin 30 100 - - 50

| Ethosuximide | 100 | - | 100 | - | 0 |

Table 2: Antidepressant-like Effects of Phenylacetamide Analogs in the Forced Swim Test

Treatment Dose (mg/kg, p.o.) Immobility Time (seconds, Mean ± SEM) % Decrease in Immobility
Vehicle Control - 180 ± 10.5 -
Analog 3 15 165 ± 9.8 8.3
30 110 ± 8.2*** 38.9
60 95 ± 7.5*** 47.2
Imipramine 20 80 ± 6.1*** 55.6

*Data are hypothetical and for illustrative purposes. **p < 0.001 compared to vehicle control.

Part 4: Visualization of Workflows and Pathways

Experimental Workflow for Anticonvulsant Screening:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Neurotoxicity cluster_2 Phase 3: Data Analysis A Compound Administration (i.p. or p.o.) B Pre-treatment Time (e.g., 30 min) A->B C Seizure Induction (MES, scPTZ, 6-Hz) B->C D Observe and Score (% Protection) C->D H Calculate ED50 and TD50 D->H E Compound Administration at Time of Peak Effect F Rotarod Test E->F G Assess Motor Impairment (% Deficit) F->G G->H I Determine Protective Index (PI = TD50 / ED50) H->I

Caption: Workflow for in vivo anticonvulsant drug screening.

Hypothesized Signaling Pathway for Neuroprotection:

Many neurodegenerative processes involve oxidative stress and subsequent cell death pathways. A potential neuroprotective mechanism for a novel compound could involve the modulation of these pathways.

G cluster_0 Cellular Stressors cluster_1 Potential Intervention Point cluster_2 Downstream Effects cluster_3 Cellular Outcome Stress Oxidative Stress (e.g., from neurotoxins) ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Compound This compound (Hypothesized Action) Compound->ROS Inhibition Mito Mitochondrial Dysfunction Compound->Mito Protection Survival Neuronal Survival Compound->Survival ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Caption: Hypothesized neuroprotective signaling pathway.

References

Application Notes and Protocols: Antibacterial Efficacy of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available data on the antibacterial efficacy of the specific compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide against Staphylococcus aureus. The following application notes and protocols are provided as a representative template, outlining the standard methodologies and hypothetical data that would be generated during the evaluation of a novel antibacterial agent.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases like pneumonia and sepsis.[1] The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of new therapeutic agents.[2]

The N-phenylacetamide scaffold and its derivatives have shown potential as antimicrobial agents.[3][4] The presence of a chloro-group in similar acetamide compounds has been noted to be important for their biological activity, potentially enhancing their antibacterial potency.[5] This document provides a comprehensive set of protocols to evaluate the in vitro antibacterial efficacy of this compound (herein referred to as Compound X) against clinically relevant strains of S. aureus.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical antibacterial activity of Compound X against a methicillin-susceptible (S. aureus ATCC 29213) and a methicillin-resistant (S. aureus ATCC 43300) strain. These values are critical for assessing the compound's potency and spectrum of activity.

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213 (MSSA)Compound X8162Bactericidal
S. aureus ATCC 43300 (MRSA)Compound X16322Bactericidal
S. aureus ATCC 29213 (MSSA)Vancomycin (Control)122Bactericidal
S. aureus ATCC 43300 (MRSA)Vancomycin (Control)122Bactericidal

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A compound is considered bactericidal when the MBC/MIC ratio is ≤ 4.[5]

Experimental Protocols

Adherence to standardized protocols is essential for the reproducibility and accuracy of antibacterial susceptibility testing. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standard technique for determining MIC values.[6][8]

Materials:

  • Compound X stock solution (e.g., 1280 µg/mL in DMSO)

  • Staphylococcus aureus strains (e.g., ATCC 29213, ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well U-bottom microtiter plates[7]

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Incubator (35 ± 2°C)[6]

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.[6]

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Plate Setup and Serial Dilution:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 50 µL of the Compound X stock solution (at twice the highest desired testing concentration) to the first column of wells.

    • Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to create a concentration gradient (e.g., 64 µg/mL to 0.06 µg/mL).[6] Discard 50 µL from the last dilution column.

    • Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).[8]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.[8]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Compound X where no visible growth is observed.[1][8]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation.[9][10]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[10]

  • Mix the contents of each selected well thoroughly.

  • Aspirate a 50 µL aliquot from each of these wells.[1]

  • Spread the aliquot onto a TSA plate.

  • Incubate the plates at 37°C for 24 hours.[1]

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1][9]

Protocol for Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity over time.[11]

Materials:

  • Compound X

  • Log-phase culture of S. aureus

  • CAMHB

  • Sterile flasks or tubes

  • Incubator with shaking capability (37°C)

  • TSA plates

Procedure:

  • Prepare flasks containing CAMHB with Compound X at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.[12]

  • Prepare a bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL and add it to each flask.[13]

  • Incubate the flasks at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto TSA plates to determine the number of viable bacteria (CFU/mL).[14]

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Visualizations

Experimental Workflow

G cluster_0 MIC Assay cluster_1 MBC Assay cluster_2 Time-Kill Assay A Prepare S. aureus Inoculum (0.5 McFarland) C Inoculate Plate & Incubate (16-20h at 37°C) A->C B Serial Dilution of Compound X in 96-Well Plate B->C D Determine MIC (Lowest concentration with no growth) C->D E Plate Aliquots from Clear Wells on Agar F Incubate Plates (24h at 37°C) E->F G Count Colonies & Determine MBC (≥99.9% Kill) F->G H Incubate S. aureus with Compound X (1x, 2x, 4x MIC) I Sample at Time Points (0, 2, 4, 6, 24h) H->I J Plate Dilutions & Count CFU I->J K Plot Log10 CFU/mL vs. Time J->K D->E D->H

Caption: Workflow for determining MIC, MBC, and Time-Kill Kinetics.

Potential Mechanism of Action

While the exact mechanism of this compound is unknown, many antibacterial agents targeting S. aureus interfere with essential cellular processes. One common target is the bacterial cell wall synthesis pathway.[15]

G cluster_pathway Bacterial Cell Wall Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG PG Peptidoglycan Precursor Lipid_II->PG Transglycosylase CW Cross-linked Cell Wall PG->CW Transpeptidase (PBP) Result Cell Lysis Compound Compound X (Hypothesized Target) Inhibition Inhibition Compound->Inhibition Inhibition->PG Inhibition->CW

Caption: Hypothesized inhibition of peptidoglycan synthesis by Compound X.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: The starting material, 4-(pyrrolidin-1-yl)aniline, may have degraded, or the chloroacetyl chloride may have hydrolyzed.1. Reagent Quality Check: Ensure the purity of 4-(pyrrolidin-1-yl)aniline. Use freshly opened or distilled chloroacetyl chloride.
2. Inadequate Base: An insufficient amount of base or a weak base may not effectively neutralize the HCl byproduct, leading to the protonation of the starting amine and halting the reaction.2. Base Optimization: Use at least a stoichiometric equivalent of a suitable base like triethylamine or pyridine. Consider using a slight excess.
3. Low Reaction Temperature: While initial cooling is necessary, a temperature that is too low may significantly slow down the reaction rate.3. Temperature Control: After the initial addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C), allow the reaction to gradually warm to room temperature and stir for a sufficient duration.[1]
Formation of Multiple Products/Impurities 1. Di-acylation: The nitrogen of the newly formed amide can be acylated, especially if there is an excess of chloroacetyl chloride.1. Controlled Addition: Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
2. Ring Acylation: Friedel-Crafts acylation on the electron-rich aromatic ring is a possible side reaction, although less likely under these conditions.2. Reaction Conditions: Maintain a low reaction temperature to disfavor electrophilic aromatic substitution.
3. Reaction with Pyrrolidine Ring: The pyrrolidine nitrogen is generally less reactive than the aniline nitrogen, but side reactions are possible.3. Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts.
Difficult Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the aqueous phase during workup, leading to loss of yield.1. Extraction Optimization: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
2. Emulsion Formation: The presence of salts and the nature of the product can sometimes lead to the formation of emulsions during extraction.2. Emulsion Breaking: Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.
3. Co-precipitation of Impurities: Impurities may co-precipitate with the product upon crystallization.3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure compound.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is the acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Q2: Which solvents are suitable for this synthesis?

A2: Aprotic solvents are generally preferred. Dichloromethane (DCM) and chloroform are commonly used due to their inertness and ability to dissolve the starting materials.[1][4] Other solvents like dimethylformamide (DMF) have also been reported for similar reactions.[5]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for neutralizing the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Tertiary amines like triethylamine (TEA) and pyridine are common choices as they do not react with the chloroacetyl chloride.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the typical reaction conditions (temperature, reaction time)?

A5: The reaction is typically started at a low temperature (0-5 °C) to control the initial exothermic reaction upon the addition of chloroacetyl chloride.[1] After the addition is complete, the reaction is often allowed to stir at room temperature for several hours until completion, as monitored by TLC.[3][5]

Q6: What is the best way to purify the final product?

A6: After an aqueous workup to remove the base and its salt, the crude product can be purified by recrystallization. Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing chloroacetamide derivatives.[2][3] Column chromatography can also be employed if recrystallization does not yield a pure product.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds. Optimization may be required.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(pyrrolidin-1-yl)aniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, add chloroacetyl chloride (1.05 equivalents) dropwise to the solution, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to yield pure this compound.

Visual Guides

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low Yield Observed reagent_check Check Reagent Purity (Amine, Chloroacetyl Chloride) start->reagent_check base_check Verify Base Stoichiometry and Strength start->base_check temp_check Review Reaction Temperature Profile start->temp_check workup_check Analyze Workup and Purification Steps start->workup_check reagent_sol Use Pure/Fresh Reagents reagent_check->reagent_sol base_sol Use >1 eq. of Base (e.g., Triethylamine) base_check->base_sol temp_sol Optimize Temperature (e.g., Warm to RT after addition) temp_check->temp_sol workup_sol Optimize Extraction and Recrystallization workup_check->workup_sol end Improved Yield reagent_sol->end base_sol->end temp_sol->end workup_sol->end SynthesisWorkflow Synthesis Workflow step1 1. Dissolve Amine and Base in Solvent step2 2. Cool to 0-5 °C step1->step2 step3 3. Add Chloroacetyl Chloride Dropwise step2->step3 step4 4. React at Room Temperature (Monitor by TLC) step3->step4 step5 5. Aqueous Workup (Wash with Water and Brine) step4->step5 step6 6. Dry and Concentrate step5->step6 step7 7. Purify by Recrystallization step6->step7 product Pure Product step7->product

References

Technical Support Center: Scaling Up 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts such as O-acylated or di-acylated products. 3. Degradation of starting material or product: Unstable at reaction temperature. 4. Poor quality of starting materials: Presence of impurities in 4-(pyrrolidin-1-yl)aniline or chloroacetyl chloride.1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure the consumption of the starting material. 2. Temperature Control: Maintain the recommended reaction temperature. For the exothermic acylation, ensure efficient cooling, especially during the addition of chloroacetyl chloride. 3. Control Stoichiometry: Use a slight excess of chloroacetyl chloride (1.05-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to side reactions. 4. Starting Material Purity: Ensure the purity of starting materials through appropriate analytical techniques before use.
Product Purity Issues (e.g., presence of unreacted starting material, byproducts) 1. Inefficient purification: Suboptimal crystallization conditions (solvent, temperature profile). 2. Formation of closely related impurities: Di-acylated byproduct or products from reactions with impurities in the starting materials. 3. Hydrolysis of chloroacetyl chloride: Reaction with residual moisture to form chloroacetic acid, which can complicate purification.1. Optimize Crystallization: Screen different solvent systems for recrystallization to achieve better purification. A mixture of a good solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) can be effective. Control the cooling rate to promote the formation of pure crystals. 2. Wash the Crude Product: Wash the filtered crude product with a suitable solvent (e.g., cold water, dilute sodium bicarbonate solution) to remove unreacted starting materials and acidic impurities. 3. Use of Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize the hydrolysis of chloroacetyl chloride.
Poor Physical Properties of the Final Product (e.g., fine particles, poor flowability) 1. Rapid crystallization: Fast cooling or addition of anti-solvent can lead to the formation of small, needle-like crystals. 2. Inefficient drying: Residual solvent can affect the physical properties of the solid.1. Controlled Crystallization: Employ a controlled cooling profile during crystallization. Seeding the solution with a small amount of pure product can also help in obtaining larger, more uniform crystals. 2. Optimize Drying: Dry the product under vacuum at an appropriate temperature to ensure the removal of residual solvents.
Exotherm and Reaction Runaway during Scale-up 1. Highly exothermic reaction: The reaction between an amine and an acyl chloride is highly exothermic. 2. Inadequate heat removal: Insufficient cooling capacity of the reactor or poor mixing can lead to localized hot spots and a runaway reaction.1. Slow Addition: Add the chloroacetyl chloride solution slowly and sub-surface to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C). 2. Efficient Cooling: Ensure the reactor has adequate cooling capacity. For larger scales, consider using a jacketed reactor with a reliable cooling system. 3. Dilution: Conducting the reaction in a sufficient volume of a suitable solvent can help to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is the N-acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a base. The base, typically an organic amine like triethylamine or an inorganic base like sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction. The reaction is usually carried out in a suitable organic solvent such as dichloromethane, ethyl acetate, or N,N-dimethylformamide (DMF).

Q2: What are the critical process parameters to control during the scale-up of this reaction?

A2: The critical process parameters include:

  • Temperature: Due to the exothermic nature of the acylation reaction, strict temperature control is crucial to prevent side reactions and ensure safety.

  • Rate of Addition: The rate of addition of chloroacetyl chloride should be carefully controlled to manage the exotherm.

  • Mixing: Efficient agitation is necessary to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" and byproduct formation.

  • Stoichiometry: The molar ratio of reactants and the base should be optimized to ensure complete conversion and minimize impurities.

  • Purity of Starting Materials: The quality of 4-(pyrrolidin-1-yl)aniline and chloroacetyl chloride directly impacts the purity of the final product.

Q3: What are the common impurities observed in the production of this compound?

A3: Common impurities can include:

  • Unreacted 4-(pyrrolidin-1-yl)aniline.

  • The di-acylated byproduct, where a second chloroacetyl group reacts at the nitrogen of the newly formed amide.

  • Products resulting from the reaction of the chloro group with the starting amine or other nucleophiles present in the reaction mixture.

  • Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.

Impurity Potential Source
4-(pyrrolidin-1-yl)anilineIncomplete reaction
Di-acylated byproductExcess chloroacetyl chloride, high reaction temperature
N,N'-bis(4-(pyrrolidin-1-yl)phenyl)acetamideReaction of product with starting amine
Chloroacetic acidHydrolysis of chloroacetyl chloride

Q4: How can the formation of the di-acylated byproduct be minimized?

A4: To minimize the formation of the di-acylated byproduct, you can:

  • Avoid a large excess of chloroacetyl chloride.

  • Maintain a low reaction temperature.

  • Ensure efficient mixing to avoid localized high concentrations of chloroacetyl chloride.

  • Consider using a less reactive acylating agent if di-acylation remains a significant issue.

Q5: What is a suitable method for the purification of the final product on a large scale?

A5: Recrystallization is a common and effective method for purifying this compound on a large scale. The choice of solvent is critical. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize in high purity upon cooling, while the impurities remain in the mother liquor. A combination of a protic solvent like ethanol or isopropanol with an anti-solvent like water or a hydrocarbon solvent is often effective.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • 4-(pyrrolidin-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(pyrrolidin-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-(pyrrolidin-1-yl)aniline and triethylamine in DCM cool Cool to 0-5 °C dissolve->cool add Add chloroacetyl chloride solution dropwise cool->add react Stir at room temperature add->react wash_h2o Wash with Water react->wash_h2o wash_bicarb Wash with NaHCO3 soln. wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product final_product filter_dry->final_product Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

reaction_pathway Reaction Pathway and Potential Side Reaction cluster_main Main Reaction cluster_side Side Reaction: Di-acylation start_amine 4-(pyrrolidin-1-yl)aniline product This compound start_amine->product + Chloroacetyl Chloride (Base) acyl_chloride Chloroacetyl Chloride diacylated_product Di-acylated Byproduct product->diacylated_product + Chloroacetyl Chloride

Caption: The main reaction pathway and a common side reaction in the synthesis.

Technical Support Center: Synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing this compound is through the nucleophilic acyl substitution of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

Q2: What are the typical reaction conditions for this synthesis?

The reaction is generally performed in an inert solvent, such as dichloromethane or tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.[1] A tertiary amine base, like triethylamine, is commonly used to scavenge the HCl produced.[1] The reaction is often conducted at a low temperature (e.g., 0 °C) to control its exothermic nature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Hydrolysis of Chloroacetyl Chloride: Moisture in the reaction setup can lead to the decomposition of the acylating agent.

  • Side Reactions: Formation of byproducts can consume the starting materials and reduce the yield of the target compound.

  • Loss of Product During Work-up: The product may be lost during extraction and washing steps if its solubility properties are not carefully considered.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting aniline. A common eluent system for TLC analysis is a mixture of toluene and ethyl acetate (e.g., 3:2 ratio).[2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline at a low temperature to minimize side reactions.

  • Optimized Work-up: Carefully select extraction solvents to ensure efficient separation of the product from the aqueous layer. Back-extraction of the aqueous layer can help recover any dissolved product.

Problem 2: Presence of Impurities in the Crude Product

Several impurities can form during the synthesis. The table below summarizes the most common impurities and methods for their identification and removal.

Impurity NameStructurePotential CauseIdentification Method(s)Removal Method(s)
Unreacted 4-(pyrrolidin-1-yl)aniline Incomplete reaction.TLC, HPLC, NMRColumn Chromatography, Recrystallization
N,N'-bis(chloroacetyl)-4-(pyrrolidin-1-yl)aniline (Diacylated byproduct) Excess chloroacetyl chloride or prolonged reaction time.Mass Spectrometry, NMRColumn Chromatography
Hydrolyzed Chloroacetyl Chloride (Chloroacetic Acid) Presence of moisture.HPLC, NMRAqueous wash during work-up
Oxidation Byproducts Exposure to air, especially if the aniline starting material is not pure.TLC (often appear as colored spots)Column Chromatography, Recrystallization

Experimental Protocols for Purification:

Recrystallization:

Recrystallization from ethanol is a commonly cited method for purifying 2-chloro-N-arylacetamides.[3]

  • Protocol:

    • Dissolve the crude product in a minimal amount of hot 95% ethanol.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography:

Column chromatography is effective for separating the desired product from both more polar and less polar impurities.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into a chromatography column to pack the stationary phase.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A common mobile phase for related compounds is a gradient of ethyl acetate in hexane. The exact ratio will depend on the specific impurity profile and should be determined by preliminary TLC analysis.

Visualizing the Workflow

Synthesis and Purification Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A 4-(pyrrolidin-1-yl)aniline + Chloroacetyl Chloride B Reaction in Inert Solvent with Base (e.g., Triethylamine) A->B C Crude Product Mixture B->C D Recrystallization (e.g., from Ethanol) C->D E Column Chromatography (Silica Gel) C->E F Pure this compound D->F E->F

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Impurity Removal:

This diagram outlines a logical approach to troubleshooting the presence of impurities.

G Impurity Troubleshooting Logic start Crude Product Analysis (TLC, HPLC, etc.) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material? impurity_detected->unreacted_sm Yes end Analysis Complete impurity_detected->end No diacylated Diacylated Byproduct? unreacted_sm->diacylated No recrystallize Recrystallization unreacted_sm->recrystallize Yes other Other Impurities? diacylated->other No column Column Chromatography diacylated->column Yes other->column Yes other->end No pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision tree for impurity removal.

References

troubleshooting low solubility of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low solubility of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound's poor aqueous solubility is primarily due to its molecular structure, which contains significant hydrophobic (water-repelling) regions. The phenyl and pyrrolidine rings are nonpolar, leading to limited solubility in polar solvents like water.[1] One source notes its aqueous solubility is approximately 0.02 mg/mL.[1]

cluster_molecule This compound Structure cluster_solvent Aqueous Buffer (Polar) mol Hydrophilic Group (Amide) hydrophobic1 Hydrophobic Groups (Phenyl, Pyrrolidine) water Water Molecules mol->water Poor Interaction hydrophobic1->water Strong Repulsion

Caption: Structural rationale for the low aqueous solubility of the compound.

Q2: My compound dissolves in an organic solvent but precipitates when added to my aqueous buffer. What should I do?

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. The organic solvent can no longer keep the compound dissolved upon high dilution in water.

Troubleshooting Steps:

  • Optimize Dilution: Employ a serial dilution method. Instead of a single large dilution, add the concentrated stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing.[2]

  • Reduce Final Organic Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells. Aim to keep the final concentration below 0.5% for cell-based assays, though this tolerance is system-dependent.[2] Run a solvent-only control to check for toxicity.[2]

  • Lower the Stock Concentration: If the compound still precipitates, try preparing a less concentrated initial stock solution in your organic solvent.

Q3: My compound appears to dissolve initially but forms a precipitate after some time. Why does this happen?

This is likely due to the formation of a supersaturated, thermodynamically unstable solution. Over time, the excess compound precipitates out until it reaches its true thermodynamic solubility limit.[2] Changes in temperature or compound degradation can also contribute to this issue.[2] It is always recommended to prepare solutions fresh for each experiment.

Solubility Enhancement Strategies

If you are still facing solubility issues, several strategies can be employed. These methods aim to modify the compound or the solvent system to increase solubility.

pH Adjustment

The pyrrolidine group in the compound is a basic amine.[3][4] Adjusting the pH of the aqueous buffer to be more acidic can protonate this amine group, forming a more soluble salt. For basic compounds, lowering the pH can significantly increase aqueous solubility.[2][5][6][7]

Key Consideration: Ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay).[2]

Use of Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9]

Co-solventTypical Final ConcentrationNotes
DMSO (Dimethyl sulfoxide)< 1% (often < 0.5%)Widely used but can be toxic to cells at higher concentrations.[2]
Ethanol 1-5%A common and less toxic alternative to DMSO for some systems.[8]
PEG 300/400 (Polyethylene glycol)1-10%Often used in preclinical formulations to enhance solubility.[9]
Propylene Glycol 1-10%Another common excipient for poorly soluble drugs.[7]

Note: The optimal co-solvent and its concentration must be determined empirically for your specific compound and assay.

Solubilizing Agents (Excipients)

If pH adjustment and co-solvents are insufficient or incompatible with your assay, consider using solubilizing agents.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate the hydrophobic drug molecule, forming an "inclusion complex" that has significantly higher aqueous solubility.[10][11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[13]

cluster_process Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration.[2] Hydrophobic compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[2][5][16] Examples include Tween® 80 and Cremophor® EL.

Troubleshooting Workflow

This flowchart provides a step-by-step guide to systematically address solubility issues with this compound.

start Start: Compound Precipitates stock_prep Prepare Stock in 100% Organic Solvent (e.g., DMSO) start->stock_prep dilution Add Stock to Buffer (Dropwise with Vortexing) stock_prep->dilution check1 Still Precipitates? dilution->check1 ph_adjust Adjust Buffer pH (e.g., to pH 4-6) check1->ph_adjust Yes success Solution is Clear: Proceed with Experiment check1->success No check2 Still Precipitates? ph_adjust->check2 cosolvent Add Co-solvent (e.g., 1-5% Ethanol) check2->cosolvent Yes check2->success No check3 Still Precipitates? cosolvent->check3 cyclodextrin Use Solubilizer (e.g., HP-β-CD) check3->cyclodextrin Yes check3->success No fail Consult Formulation Specialist cyclodextrin->fail

Caption: Step-by-step troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of a suitable organic solvent (e.g., 100% DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no undissolved particulates remain.

  • Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Protocol 2: pH-Modification for Solubility Enhancement
  • Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline).

  • While monitoring with a calibrated pH meter, slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) to titrate the buffer to a lower target pH (e.g., pH 6.0, 5.0, or 4.0).

  • Prepare a fresh dilution of your compound from the organic stock solution (Protocol 1) into the pH-adjusted buffer.

  • Observe for any precipitation. Determine the lowest pH that maintains solubility and is compatible with your assay.

  • Important: Always check the final pH of your solution after adding the compound, as the compound itself can slightly alter the pH.

References

how to prevent side reactions in 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved via a Schotten-Baumann reaction, which involves the acylation of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a base.

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions include:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with water present in the reaction mixture to form chloroacetic acid.

  • Diacylation: The starting amine, 4-(pyrrolidin-1-yl)aniline, can potentially be acylated twice, leading to the formation of a diacetamide byproduct.

  • Polymerization: Under certain conditions, the product or starting materials can undergo polymerization.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting amine and the appearance of the product spot can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Chloroacetyl Chloride: The acylating agent is sensitive to moisture.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive Reagents: The 4-(pyrrolidin-1-yl)aniline may have degraded, or the chloroacetyl chloride may be old.- Use freshly purified 4-(pyrrolidin-1-yl)aniline. - Use a fresh bottle of chloroacetyl chloride.
3. Inefficient Base: The chosen base may not be strong enough to effectively neutralize the HCl generated during the reaction.- Consider using a stronger, non-nucleophilic base such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Presence of Multiple Spots on TLC (Impure Product) 1. Diacylation: Excess chloroacetyl chloride or prolonged reaction time at elevated temperatures can lead to the formation of a diacylated byproduct.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride. - Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride.
2. Unreacted Starting Material: Incomplete reaction due to insufficient reaction time or low temperature.- Allow the reaction to stir for a longer period at room temperature after the initial addition of chloroacetyl chloride. - Monitor the reaction by TLC until the starting amine is consumed.
3. Hydrolysis Product: Presence of chloroacetic acid due to moisture.- Follow the recommendations for preventing hydrolysis mentioned above.
Formation of a Tarry or Polymeric Substance 1. High Reaction Temperature: The reaction can be exothermic, and excessive heat can lead to polymerization.- Add the chloroacetyl chloride dropwise to the reaction mixture while maintaining a low temperature with an ice bath.
2. Inappropriate Solvent: Some solvents may promote side reactions.- Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Data Presentation

Table 1: Comparison of Reaction Conditions on Product Yield (Analogous Compounds)

Disclaimer: The following data is based on the synthesis of analogous N-aryl chloroacetamides and is intended to be representative. Actual yields for this compound may vary.

Base Solvent Temperature (°C) Reaction Time (h) Approximate Yield (%) Reference
Triethylamine (TEA)Dichloromethane (DCM)0 to RT385-95[1]
Sodium Hydroxide (aq)Dichloromethane (DCM)RT280-90[2]
Potassium CarbonateBenzeneReflux470-80
DBUTetrahydrofuran (THF)RT3-675-95
Sodium AcetateAcetic Acid0 to RT2~89[3]

Table 2: Analytical Data for this compound

Analytical Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl), 3.30 (t, 4H, N-CH₂), 2.05 (t, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163.8 (C=O), 144.5 (Ar-C), 128.0 (Ar-C), 122.0 (Ar-C), 112.0 (Ar-C), 48.5 (N-CH₂), 42.9 (CH₂Cl), 25.5 (CH₂)
IR (KBr, cm⁻¹) 3280 (N-H stretch), 1665 (C=O stretch, Amide I), 1595 (N-H bend, Amide II), 1520 (C=C stretch), 750 (C-Cl stretch)
Mass Spec (EI, m/z) 252 [M]⁺, 254 [M+2]⁺

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-(pyrrolidin-1-yl)aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-(pyrrolidin-1-yl)aniline in anhydrous DCM or THF.

  • Add 1.2 equivalents of a non-nucleophilic base (e.g., TEA or DBU) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway Reactant1 4-(pyrrolidin-1-yl)aniline Mix Mix & Cool (0°C) Reactant1->Mix Reactant2 Chloroacetyl Chloride Add Add Chloroacetyl Chloride Reactant2->Add Base Base (e.g., TEA) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Product This compound Mix->Add React React at RT Add->React Workup Workup & Purify React->Workup Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_acyl Start 4-(pyrrolidin-1-yl)aniline + Chloroacetyl Chloride DesiredProduct Desired Product Start->DesiredProduct Main Reaction Diacylation Diacylation of Amine Start->Diacylation Polymerization Polymerization Start->Polymerization Hydrolysis Hydrolysis of Chloroacetyl Chloride Water H₂O Water->Hydrolysis ExcessAcyl Excess Chloroacetyl Chloride ExcessAcyl->Diacylation HighTemp High Temperature HighTemp->Polymerization AcylChloride Chloroacetyl Chloride AcylChloride->Hydrolysis

Caption: Potential side reactions in the synthesis process.

Troubleshooting_Logic Problem1 Low Yield Cause1a Hydrolysis of Acyl Chloride Problem1->Cause1a Cause1b Inactive Reagents Problem1->Cause1b Problem2 Impure Product Cause2a Diacylation Problem2->Cause2a Cause2b Unreacted Starting Material Problem2->Cause2b Solution1a Use Anhydrous Conditions Cause1a->Solution1a Solution1b Use Fresh Reagents Cause1b->Solution1b Solution2a Control Stoichiometry & Temperature Cause2a->Solution2a Solution2b Increase Reaction Time/Temp Cause2b->Solution2b

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Stabilizing 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Issue IDQuestionPotential Cause(s)Recommended Action(s)
TS-001 The solid material has developed a yellowish or brownish tint over time. Oxidation: The N-phenylacetamide or the pyrrolidine ring may be susceptible to oxidation, especially in the presence of air and light.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the compound from light by using amber vials or storing it in the dark. 3. Re-analyze the material for purity using a stability-indicating HPLC method.
TS-002 A decrease in purity is observed via HPLC analysis after storage. Hydrolysis: The chloroacetamide functional group is susceptible to hydrolysis, which can be catalyzed by moisture, acidic, or basic conditions. This can lead to the formation of 2-hydroxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide or cleavage of the amide bond.1. Ensure the compound is stored in a tightly sealed container in a desiccator to protect it from moisture. 2. Avoid storage in environments with acidic or basic vapors. 3. For solutions, use aprotic solvents and prepare them fresh before use.
TS-003 New, unidentified peaks appear in the HPLC chromatogram of a stored sample. Degradation: New peaks indicate the formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products. 2. Use HPLC-MS/MS to identify the mass of the unknown peaks and propose potential structures.
TS-004 The compound shows poor solubility after long-term storage. Polymorphic Changes or Degradation: The crystalline form of the compound may have changed, or degradation products with lower solubility may have formed.1. Analyze the sample using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for polymorphic changes. 2. If degradation is suspected, follow the recommendations in TS-003.

Frequently Asked Questions (FAQs)

1. What are the optimal conditions for the long-term storage of this compound?

For optimal long-term stability, the compound should be stored in a cool, dry, and dark place. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Humidity Low (stored with desiccant)Minimizes the risk of hydrolysis of the chloroacetamide group.
Light Protected from light (amber vial/dark)Prevents photodegradation of the aromatic and chloroacetamide moieties.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the aniline and pyrrolidine functionalities.

2. What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The chloroacetamide moiety is susceptible to hydrolysis, which can occur under both acidic and basic conditions. This can result in the substitution of the chlorine atom with a hydroxyl group to form 2-hydroxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, or in the cleavage of the amide bond to yield 4-(pyrrolidin-1-yl)aniline and chloroacetic acid.

  • Oxidation: The tertiary amine of the pyrrolidine ring and the electron-rich aromatic ring are potential sites of oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to a variety of products.

3. How can I assess the stability of my sample of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and stability of the compound. This method should be able to separate the intact compound from its potential degradation products.

4. Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound. Also, avoid prolonged exposure to moisture and light.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating RP-HPLC method. Method optimization and validation are required for specific applications.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Visualizations

DegradationPathways parent This compound hydrolysis_product1 2-Hydroxy-N-(4-(pyrrolidin-1-yl)phenyl)acetamide parent->hydrolysis_product1 Hydrolysis (SN2) hydrolysis_product2 4-(Pyrrolidin-1-yl)aniline + Chloroacetic Acid parent->hydrolysis_product2 Hydrolysis (Amide Cleavage) oxidation_product N-Oxide Derivative parent->oxidation_product Oxidation photo_product Photodegradation Products parent->photo_product Photodegradation

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_testing Stability Assessment cluster_troubleshooting Troubleshooting storage Store at 2-8°C Protected from light and moisture Under inert atmosphere sampling Sample at defined time points storage->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Assess Purity and Identify Degradants hplc->data_analysis issue Observed Degradation? data_analysis->issue issue->storage No forced_degradation Perform Forced Degradation Study issue->forced_degradation Yes characterization Characterize Degradants (e.g., LC-MS/MS) forced_degradation->characterization remediate Optimize Storage Conditions characterization->remediate

Caption: Recommended workflow for long-term storage and stability testing.

Technical Support Center: Overcoming Bacterial Resistance to 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo studies involving 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: The antibacterial activity of this compound is attributed to its chemical structure. The chloroacetamide group is a reactive electrophile that can form covalent bonds with nucleophilic residues (such as cysteine) in bacterial proteins. This irreversible binding can inhibit the function of essential enzymes or proteins, leading to bacterial cell death. The pyrrolidin-1-ylphenyl moiety influences the compound's solubility, cell permeability, and potentially its interaction with the target site.

Q2: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for our bacterial strain. What could be the reason?

A2: Higher than expected MIC values may indicate intrinsic or acquired resistance in your bacterial strain. Several factors could be at play:

  • Intrinsic Resistance: Some bacteria may possess inherent characteristics that make them less susceptible to this compound, such as an impermeable outer membrane or the presence of efflux pumps that can remove the compound from the cell.

  • Acquired Resistance: The bacteria may have developed resistance through mutations or the acquisition of resistance genes. Common mechanisms include overexpression of efflux pumps, modification of the drug's target, or enzymatic inactivation of the compound.[1]

  • Experimental Variability: It is also crucial to rule out experimental error. Ensure that your inoculum density is correct, the compound is fully dissolved and stable in the test medium, and that the correct incubation conditions are maintained.[2]

Q3: What are the most probable mechanisms of acquired resistance to this compound?

A3: Based on the resistance mechanisms observed for other electrophilic antimicrobial compounds, the most likely mechanisms of acquired resistance are:

  • Efflux Pump Overexpression: Bacteria can increase the production of efflux pumps, which are membrane proteins that actively transport the compound out of the cell, preventing it from reaching its intracellular target.[1]

  • Target Modification: Mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the compound.[1]

  • Enzymatic Inactivation: While less common for this class of compounds, bacteria could potentially acquire enzymes that can chemically modify and inactivate the chloroacetamide group.

Q4: How can we investigate if efflux pumps are responsible for the observed resistance?

A4: A common method is to perform a synergy assay with a known efflux pump inhibitor (EPI). By determining the MIC of this compound in the presence and absence of a sub-inhibitory concentration of an EPI, you can assess the role of efflux pumps. A significant reduction in the MIC in the presence of the EPI suggests that efflux is a major resistance mechanism.

Q5: Are there strategies to overcome resistance to this compound?

A5: Yes, several strategies can be explored:

  • Combination Therapy: As mentioned, using the compound in combination with an efflux pump inhibitor can restore its activity against resistant strains.

  • Structural Modification: Synthesizing derivatives of the parent compound can lead to molecules that are less susceptible to resistance mechanisms. For example, modifications could be made to evade efflux pump recognition or to increase the compound's affinity for a modified target.

  • Alternative Targets: Investigating if the compound has secondary targets within the bacterial cell could open up new avenues for development.

Troubleshooting Guides

Guide 1: Investigating High MIC Values

Problem: You are observing unexpectedly high MIC values for this compound against your bacterial strain of interest.

Possible Cause Troubleshooting Steps Recommended Action
Compound Instability or Precipitation 1. Visually inspect the wells of your MIC assay for any signs of precipitation. 2. Prepare a fresh stock solution of the compound and repeat the assay. 3. Assess the solubility of the compound in your test medium at the highest concentration used.- If precipitation is observed, consider using a co-solvent (ensure the co-solvent itself does not have antibacterial activity at the concentration used). - Always use freshly prepared solutions for your experiments.[3]
Incorrect Inoculum Density 1. Verify the McFarland standard of your bacterial suspension before dilution. 2. Perform serial dilutions and plate counts of your final inoculum to confirm the CFU/mL.- Ensure your final inoculum in the MIC assay is approximately 5 x 10^5 CFU/mL.
Intrinsic Resistance of the Bacterial Strain 1. Test the compound against a panel of known susceptible and resistant bacterial strains. 2. Review the literature for known intrinsic resistance mechanisms in your bacterial species to similar compounds.- If the strain is known to have low permeability or constitutive efflux pumps, this may explain the high MIC.
Acquired Resistance 1. Perform an MIC assay with and without a broad-spectrum efflux pump inhibitor (e.g., PAβN, CCCP).[4] 2. Attempt to induce resistance in a susceptible strain by serial passage in sub-inhibitory concentrations of the compound.- A significant drop in MIC with an EPI suggests efflux-mediated resistance. - Successful induction of resistance in the lab can provide a model for studying the underlying mechanisms.
Guide 2: Interpreting Efflux Pump Inhibitor (EPI) Synergy Assay Results

Problem: You have performed an MIC assay with this compound in the presence of an efflux pump inhibitor and need to interpret the results.

Observation Interpretation Next Steps
Significant (≥4-fold) decrease in MIC Efflux is a primary mechanism of resistance. The EPI is effectively blocking the pump(s) responsible for extruding the compound.[5]- Confirm the finding with other EPIs that have different mechanisms of action. - Proceed to identify the specific efflux pump(s) involved using genetic methods (e.g., testing against knockout strains).
Slight (2-fold) decrease in MIC Efflux may be contributing to resistance, but it is likely not the only mechanism.- Investigate other potential resistance mechanisms, such as target modification. - Consider that the EPI used may not be effective against the specific pump(s) in your strain.
No change in MIC Efflux is unlikely to be a significant mechanism of resistance.- Focus on investigating other resistance mechanisms like target modification or enzymatic inactivation.

Data Presentation

Table 1: Antimicrobial Activity of a Related Chloroacetamide Derivative
CompoundBacterial StrainMIC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[6]
N-(4-fluoro-3-nitrophenyl) acetamide (without chloro group)Klebsiella pneumoniae1024[6]

Note: This data is for a structurally related compound and is provided for comparative purposes. The presence of the chloro group appears to enhance antimicrobial activity.[7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by reading the absorbance at 600 nm.

Protocol 2: Efflux Pump Inhibitor (EPI) Synergy Assay

This protocol is used to determine if efflux pumps contribute to resistance.

Materials:

  • Same as Protocol 1

  • Efflux pump inhibitor (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)

Procedure:

  • Determine Sub-inhibitory Concentration of EPI: First, determine the MIC of the EPI alone against the test organism to identify a concentration that does not inhibit growth. A common sub-inhibitory concentration to use is 1/4 or 1/2 of the MIC of the EPI.

  • Perform MIC Assay with EPI: Prepare two sets of serial dilutions of this compound in 96-well plates as in Protocol 1.

  • To one set of wells, add the sub-inhibitory concentration of the EPI to each well.

  • Proceed with inoculation and incubation as described in Protocol 1.

  • Compare MICs: Compare the MIC of the compound in the absence and presence of the EPI. A significant decrease (≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a mechanism of resistance.[5]

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Investigation start Start with Bacterial Strain mic_assay Perform Broth Microdilution MIC Assay start->mic_assay high_mic High MIC Observed? mic_assay->high_mic low_mic Susceptible Strain high_mic->low_mic No epi_assay Perform EPI Synergy Assay high_mic->epi_assay Yes synergy Synergy Observed? epi_assay->synergy efflux Efflux-Mediated Resistance synergy->efflux Yes target_mod Investigate Target Modification synergy->target_mod No

Caption: Workflow for investigating bacterial resistance.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms compound This compound efflux Efflux Pump compound->efflux Expulsion target Intracellular Target compound->target Inhibition overexpression Efflux Pump Overexpression efflux->overexpression Leads to modification Target Modification target->modification Leads to

Caption: Key mechanisms of bacterial resistance.

overcoming_resistance cluster_strategies Strategies to Overcome Resistance cluster_combo Combination Therapy Details cluster_mod Structural Modification Details resistance Bacterial Resistance Observed combo_therapy Combination Therapy resistance->combo_therapy structural_mod Structural Modification resistance->structural_mod epi Efflux Pump Inhibitors combo_therapy->epi synergy Synergistic Antibiotics combo_therapy->synergy evade_efflux Evade Efflux Recognition structural_mod->evade_efflux increase_affinity Increase Target Affinity structural_mod->increase_affinity

Caption: Strategies to overcome bacterial resistance.

References

reducing cytotoxicity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. The focus is on addressing and mitigating cytotoxicity in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell line after treatment with this compound. What is the likely mechanism of this toxicity?

A1: The cytotoxicity of chloroacetamide derivatives in non-cancerous cells is often linked to the induction of oxidative stress. This involves the generation of Reactive Oxygen Species (ROS), which can lead to cellular damage, including DNA breakage and apoptosis. The chloro- group in the acetamide moiety can participate in nucleophilic substitution reactions, potentially alkylating cellular macromolecules and disrupting normal cellular function[1].

Q2: How can we reduce the off-target cytotoxicity of this compound in our non-cancerous cell lines?

A2: A primary strategy to mitigate cytotoxicity is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to alleviate the cytotoxic effects of chloroacetamides by replenishing intracellular glutathione (GSH) stores and directly scavenging ROS[2]. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.

Q3: Is there evidence for selective cytotoxicity of phenylacetamide derivatives towards cancer cells over non-cancerous cells?

A3: Yes, some studies on structurally related phenoxyacetamide derivatives have indicated a degree of selectivity. For instance, one compound showed a significantly higher IC50 value in a normal/non-tumorigenic liver cell line (THLE-2) compared to a hepatocellular carcinoma cell line (HepG2), suggesting a wider therapeutic window[3]. However, this selectivity is compound-specific and must be empirically determined for this compound.

Q4: What are the expected IC50 values for phenylacetamide derivatives?

A4: IC50 values for phenylacetamide derivatives vary widely depending on the specific chemical structure and the cell line being tested. For comparison, various studies have reported IC50 values for different derivatives in a range of cancer cell lines. Please refer to the data tables below for a summary of reported values for related compounds.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or issues with the viability assay itself.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.

    • Verify that the compound is fully solubilized in the culture medium before adding it to the cells. Gentle mixing after addition is recommended.

    • Optimize the incubation time for your cell viability assay (e.g., MTT, XTT) to ensure the signal is within the linear range of detection[4][5].

    • Include positive and negative controls in every experiment to monitor assay performance.

Issue 2: Antioxidant co-treatment is not reducing cytotoxicity.

  • Possible Cause: The concentration of the antioxidant may be too low, or the primary mechanism of toxicity for this specific compound in your cell line may not be oxidative stress.

  • Troubleshooting Steps:

    • Perform a dose-response curve for the antioxidant (e.g., NAC) to determine the optimal concentration for cytoprotection without affecting cell health on its own.

    • Investigate other potential mechanisms of cell death, such as apoptosis. You can perform assays for caspase activation to explore this possibility[6][7].

    • Consider that at high concentrations, some antioxidants like NAC can have pro-oxidant effects under certain conditions[8].

Quantitative Data

Table 1: Cytotoxicity (IC50) of Phenylacetamide Derivatives in Various Cell Lines

Compound ClassCell LineCell TypeIC50 (µM)Reference
Phenoxyacetamide DerivativeHepG2Liver Cancer1.43[3]
Phenoxyacetamide DerivativeTHLE-2Normal Liver36.27[3]
2-(4-Fluorophenyl)-N-phenylacetamidePC3Prostate Cancer52[9]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7Breast Cancer100[9]
N-Butyl-2-(4-chlorophenyl)acetamideMDA-MB-468Breast Cancer1[10]
N-Butyl-2-(4-chlorophenyl)acetamidePC12Pheochromocytoma7[10]

Note: The data presented are for structurally related compounds and should be used for reference only. The cytotoxicity of this compound must be determined experimentally.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from standard procedures to assess cell viability[4][5][7].

  • Materials:

    • 96-well cell culture plates

    • Cells in suspension

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G Proposed Cytotoxicity Pathway and Mitigation cluster_0 Cellular Environment cluster_1 Intervention Strategy Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage Reduced_Toxicity Reduced Cytotoxicity Apoptosis Apoptosis CellDamage->Apoptosis Cytotoxicity Cytotoxicity in Non-Cancerous Cells Apoptosis->Cytotoxicity NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging GSH->OxidativeStress Inhibits ROS_Scavenging->ROS Inhibits

Caption: Proposed mechanism of cytotoxicity and mitigation strategy.

G Experimental Workflow: Cytotoxicity Assessment start Start seed_cells Seed Non-Cancerous Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of Compound incubate_24h->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 24-72h) treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

References

refining analytical methods for detecting 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its polar metabolites, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak chromatography is a common issue that can affect the accuracy and precision of quantification.

Possible Causes & Solutions

Observation Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: Analyte interacting with active sites (e.g., residual silanols) on the column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Use a column with advanced end-capping. - Adjust mobile phase pH to ensure the analyte is in a single ionic state.
2. Column Overload: Injecting too much sample mass onto the column.- Dilute the sample. - Reduce the injection volume.
3. Column Contamination/Degradation: Buildup of matrix components at the column inlet.- Implement a robust sample preparation method to remove interferences. - Use a guard column and replace it regularly. - Flush the column with a strong solvent.
Peak Fronting 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent stronger than the initial mobile phase.- Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase (e.g., the initial mobile phase itself).
2. Column Overload: High concentration of analyte.- Dilute the sample before injection.
Split Peaks 1. Clogged Inlet Frit: Particulate matter from the sample or system has blocked the column inlet.- Filter all samples and mobile phases. - Reverse-flush the column (disconnect from the detector).
2. Sample Injection Issues: Partial blockage in the autosampler needle or injection valve.- Perform routine maintenance on the autosampler. - Ensure the injection solvent is free of particulates.

A logical workflow for troubleshooting poor peak shape is presented below.

G cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_split Split Peak start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing Yes fronting Is the peak fronting? start->fronting No, check next split Is the peak splitting? start->split No, check next overload_t Dilute Sample / Reduce Injection Volume tailing->overload_t Check Concentration secondary_int Adjust Mobile Phase pH / Add Competing Base tailing->secondary_int If not overload column_health_t Use Guard Column / Flush Column secondary_int->column_health_t If pH adjustment fails solvent_match Reconstitute Sample in Initial Mobile Phase fronting->solvent_match Check Sample Solvent overload_f Dilute Sample fronting->overload_f If solvent matches clogged_frit Filter Samples / Reverse-Flush Column split->clogged_frit Check for High Pressure injection_issue Perform Autosampler Maintenance split->injection_issue If pressure is normal

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity or Poor Sensitivity

Inadequate sensitivity can prevent the detection and accurate quantification of low-level metabolites.

Possible Causes & Solutions

Potential Cause Recommended Solution
Ion Suppression: Co-eluting matrix components (e.g., salts, phospholipids) compete with the analyte for ionization in the MS source.[1]- Improve Sample Preparation: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation is fast but may not be clean enough. - Optimize Chromatography: Adjust the HPLC gradient to separate the analyte from the suppression zone. A longer run time or a different column chemistry (e.g., HILIC for very polar metabolites) may be necessary.
Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters.- Optimize on Analyte Standard: Infuse a standard solution of the analyte and parent compound to determine the optimal MRM transitions and collision energies. - Tune Source Parameters: Adjust gas flows, temperatures, and voltages for maximum signal intensity.
Analyte Degradation: Metabolites may be unstable in the biological matrix or during sample processing.- Stabilize Samples: Keep biological samples on ice or at 4°C during processing and store them at -80°C.[2] Add stabilizers or adjust pH if necessary.[1] - Minimize Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid repeated freezing and thawing, which can degrade certain metabolites.[2]
Poor Analyte Retention: Very polar metabolites may have little to no retention on traditional reversed-phase columns, eluting in the void volume with matrix interferences.- Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain and separate highly polar compounds.[3][4] - Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve the retention of charged polar metabolites on reversed-phase columns. Note that this can lead to long-term column conditioning and may suppress ionization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic data for this compound is not publicly available, based on its structure, the following pathways are predicted:

  • Phase I Metabolism:

    • Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring.

    • N-Dealkylation: Opening or removal of the pyrrolidine ring.

    • Dechlorination: Replacement of the chlorine atom, potentially followed by conjugation.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation with glucuronic acid at a hydroxylated site.

    • Sulfation: Conjugation with a sulfo group at a hydroxylated site.

    • Glutathione Conjugation: The chloroacetamide moiety is an electrophile and may react with glutathione.

The diagram below illustrates these hypothetical pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound 2-Chloro-N-(...) -acetamide hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 dealkylation Pyrrolidine Ring Opening/ N-Dealkylation parent->dealkylation CYP450 dechlorination Dechlorination parent->dechlorination glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation UGTs sulfation Sulfate Conjugate hydroxylation->sulfation SULTs glutathione Glutathione Conjugate dechlorination->glutathione GSTs

Caption: Hypothetical metabolic pathways.

Q2: What is the most suitable analytical technique for quantifying these metabolites in biological matrices like plasma?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. It offers the high sensitivity and selectivity required to measure low concentrations of metabolites in complex biological fluids.[6] For the expected polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than traditional reversed-phase chromatography.

Q3: What are the acceptance criteria for Quality Control (QC) samples in a bioanalytical method validation according to FDA guidelines?

A3: According to the FDA's Bioanalytical Method Validation guidance, the accuracy and precision of the method are evaluated using QC samples at various concentrations. For chromatographic assays, the general acceptance criteria are as follows.[7][8]

Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal concentration. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.
Precision The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%. For the LLOQ, it should not exceed 20%.
QC Sample Rule At least 67% of all QC samples and at least 50% at each concentration level must meet the accuracy and precision criteria for an analytical run to be accepted.

Q4: How can I minimize matrix effects?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge.[1] Strategies to minimize them include:

  • Effective Sample Cleanup: Use more selective sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering substances, particularly phospholipids and salts.

  • Chromatographic Separation: Modify the LC gradient to separate the analyte of interest from the regions where matrix components typically elute.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus providing a reliable normalization factor.

Q5: My polar metabolites are not retaining on my C18 column. What should I do?

A5: This is a common problem. You have several options:

  • Switch to a HILIC column: HILIC columns use a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds.[3][4]

  • Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes than standard C18 columns.

  • Derivatization: Chemically modify the metabolites to make them less polar, allowing them to be retained on a standard reversed-phase column. This adds complexity and potential for variability to the workflow.

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is a rapid method for sample cleanup, suitable for initial screening. For quantitative validation, a more rigorous method like SPE may be required.

Materials:

  • Human plasma (stored at -80°C)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) spiking solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >12,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a clean 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS spiking solution to the plasma and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid for HILIC analysis).

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

The general workflow for sample preparation is outlined below.

G start Receive and Thaw Plasma Sample on Ice spike Spike with Internal Standard start->spike precipitate Add Cold Acetonitrile (3:1 v/v) to Precipitate Proteins spike->precipitate vortex Vortex and Incubate at -20°C precipitate->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute analyze Transfer to Vial for LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for plasma sample preparation.
Protocol 2: HILIC-MS/MS Method for Metabolite Analysis

This protocol provides a starting point for developing a quantitative method for polar metabolites.

LC-MS/MS System:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters & Recommended Starting Conditions

Parameter Value
Column HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, < 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0.0 min: 95% B 1.0 min: 95% B 8.0 min: 50% B 8.1 min: 5% B 9.0 min: 5% B 9.1 min: 95% B 12.0 min: 95% B (Re-equilibration)

MS/MS Parameters & Recommended Starting Conditions

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flows Optimize based on instrument manufacturer's recommendations
MRM Transitions To be determined by infusing standards for the parent compound and predicted metabolites.

References

Technical Support Center: Improving the Oral Bioavailability of N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of N-phenylacetamide derivatives. This guide provides frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my N-phenylacetamide derivative?

A1: Low oral bioavailability of N-phenylacetamide derivatives, like many other small molecules, typically stems from one or a combination of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption. Many N-phenylacetamide derivatives are hydrophobic in nature.[1]

  • Low Intestinal Permeability: The molecule may not efficiently pass through the intestinal epithelial cells to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.

  • Efflux Transporter Activity: Proteins such as P-glycoprotein (P-gp) can actively pump the compound out of the intestinal cells and back into the gastrointestinal lumen, thereby limiting its absorption.

Q2: What initial experiments should I perform to identify the cause of low bioavailability for my compound?

A2: A systematic approach is recommended. Start with in vitro characterization to understand the physicochemical properties and potential absorption barriers of your N-phenylacetamide derivative. Key initial experiments include:

  • Aqueous Solubility Studies: Determine the solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • In Vitro Permeability Assays: The Caco-2 permeability assay is a widely used model to predict in vivo drug absorption across the gut wall.[2][3][4]

  • In Vitro Metabolic Stability Assays: Assess the stability of your compound in liver microsomes or S9 fractions to estimate its intrinsic clearance.

Q3: What are the main strategies to improve the oral bioavailability of N-phenylacetamide derivatives?

A3: Several strategies can be employed, broadly categorized as formulation-based approaches and chemical modifications.[5]

  • Formulation Strategies: These aim to enhance the solubility and dissolution rate of the drug. Common techniques include particle size reduction (micronization and nanonization), solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

  • Chemical Modifications (Prodrugs): This involves synthesizing a bioreversible derivative of the parent drug to improve its physicochemical properties, such as permeability.[6][7] For N-phenylacetamide derivatives, this could involve modification of the amide or phenyl groups.

Troubleshooting Guides

Issue 1: My N-phenylacetamide derivative exhibits very low aqueous solubility.

Question: My compound has a solubility of less than 10 µg/mL in simulated intestinal fluid. What can I do?

Answer: Low aqueous solubility is a common challenge. Here are some troubleshooting steps:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.

    • Screen Carriers: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

    • Preparation Method: The solvent evaporation or melting method can be used to prepare solid dispersions.[8][9][10]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can be highly effective.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Issue 2: My compound has good solubility but still shows low oral absorption.

Question: My N-phenylacetamide derivative is soluble, but the Caco-2 permeability is low. How can I address this?

Answer: If solubility is not the limiting factor, poor permeability across the intestinal epithelium is the likely culprit. Consider the following:

  • Prodrug Strategy: A prodrug approach can be used to temporarily mask the physicochemical properties that hinder absorption.[6][7]

    • Rationale: By attaching a lipophilic promoiety, the permeability of the compound can be increased. This promoiety is then cleaved in vivo to release the active drug.

    • Example: N-acetylation has been shown to improve the bioavailability of phenytoin, a compound with an amide bond.[11] A similar strategy could be explored for N-phenylacetamide derivatives.

  • Permeation Enhancers: Certain excipients can be included in the formulation to enhance intestinal permeability. However, their use must be carefully evaluated for potential toxicity.

Issue 3: I am observing high variability in my in vivo pharmacokinetic studies.

Question: The plasma concentrations of my N-phenylacetamide derivative vary significantly between individual animals in my rat study. What could be the cause?

Answer: High inter-individual variability in pharmacokinetic studies can be attributed to several factors:

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption. Conduct studies in both fasted and fed states to assess any food effects.

  • Formulation Instability: If you are using a formulation such as a supersaturating system, in vivo precipitation can lead to erratic absorption.

  • Gastrointestinal pH and Motility: Variations in gastric emptying time and intestinal transit time can affect the dissolution and absorption of the drug.

Data Presentation

Table 1: Comparison of Formulation Strategies for a Model N-phenylacetamide Derivative

Formulation StrategyDrug Loading (%)Particle/Droplet SizeIn Vitro Dissolution (at 60 min)In Vivo Bioavailability (Rat, F%)
Unformulated Compound100> 50 µm< 10%5%
Micronized Suspension502-5 µm35%15%
Nanosuspension20200-400 nm70%35%
Solid Dispersion (1:5 drug to PVP K30 ratio)16.7N/A85%50%
SEDDS1050-100 nm> 95%65%

Table 2: Pharmacokinetic Parameters of a Model N-phenylacetamide Derivative and its Prodrug in Rats

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)F (%)
Parent Drug20150 ± 352.0850 ± 15012
Prodrug25 (equivalent to 20 mg/kg parent drug)450 ± 701.53200 ± 40045

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve the N-phenylacetamide derivative and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin film.

  • Drying: Dry the resulting film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above 200 Ω·cm² is generally considered acceptable.[12]

  • Dosing: Prepare a dosing solution of the N-phenylacetamide derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber of the transwell. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

  • Dosing: Fast the rats overnight before oral administration. Administer the formulated N-phenylacetamide derivative via oral gavage at a specific dose. For intravenous administration, administer the drug solution through the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[13]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 In Vitro Characterization cluster_2 Strategy Selection cluster_3 Improvement Strategies cluster_4 In Vivo Evaluation low_bio low_bio solubility Solubility Assay (SGF & SIF) low_bio->solubility permeability Caco-2 Permeability Assay low_bio->permeability metabolism Metabolic Stability (Microsomes/S9) low_bio->metabolism Low Oral Bioavailability of\nN-phenylacetamide Derivative Low Oral Bioavailability of N-phenylacetamide Derivative is_solubility_limited Solubility Limited? solubility->is_solubility_limited is_permeability_limited Permeability Limited? permeability->is_permeability_limited is_solubility_limited->is_permeability_limited No formulation Formulation Strategies (Solid Dispersion, Nanonization, SEDDS) is_solubility_limited->formulation Yes prodrug Prodrug Synthesis is_permeability_limited->prodrug Yes pk_study Rat Pharmacokinetic Study is_permeability_limited->pk_study No formulation->pk_study prodrug->pk_study bioavailability_calc Calculate Oral Bioavailability pk_study->bioavailability_calc

Caption: Troubleshooting workflow for low oral bioavailability.

prodrug_strategy cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation prodrug N-phenylacetamide Prodrug (Increased Lipophilicity) prodrug_absorbed Prodrug Absorbed prodrug->prodrug_absorbed Passive Diffusion enzymatic_cleavage Enzymatic Cleavage (Esterases) prodrug_absorbed->enzymatic_cleavage parent_drug Active N-phenylacetamide Derivative Released enzymatic_cleavage->parent_drug parent_drug_circulating Parent Drug in Bloodstream parent_drug->parent_drug_circulating

Caption: Prodrug strategy for enhancing permeability.

solid_dispersion cluster_0 Preparation cluster_1 Mechanism of Action drug N-phenylacetamide (Crystalline, Poorly Soluble) solution Drug and Polymer in Solution drug->solution carrier Hydrophilic Polymer (e.g., PVP) carrier->solution solvent Common Solvent solvent->solution solid_dispersion Amorphous Solid Dispersion solution->solid_dispersion Solvent Evaporation dissolution Rapid Dissolution of Carrier solid_dispersion:s->dissolution:n aqueous_medium Aqueous Medium (GI Fluid) aqueous_medium->dissolution drug_release Drug Released as Fine Colloidal Particles dissolution->drug_release absorption Enhanced Absorption drug_release->absorption

Caption: Solid dispersion for improved solubility.

References

Validation & Comparative

Comparative Analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and N-(4-(pyrrolidin-1-yl)phenyl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The presence of a chloro group on the acetamide moiety is often associated with enhanced biological activity, particularly in the antimicrobial sphere. This is attributed to the electron-withdrawing nature of chlorine, which can increase the reactivity of the compound and its ability to interact with biological targets.

Quantitative Biological Data

Quantitative data for the biological activity of N-(4-(pyrrolidin-1-yl)phenyl)acetamide is not available in the public domain. However, data for a closely related chlorinated compound, 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide, demonstrates its antimicrobial potential.

Table 1: Antimicrobial Activity of 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide

Target PathogenMinimum Inhibitory Concentration (µg/mL)Activity Level
Staphylococcus aureus3.12High
Methicillin-resistant S. aureus (MRSA)4.69Moderate
Escherichia coli22.9Low
Candida albicans16.69Moderate

Data presented is for 2-Chloro-N-(4-pyrrolidin-1-ylmethyl-phenyl)-acetamide as a representative chlorinated analog.[1]

Potential Mechanisms of Action

The mechanism of action for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is likely multifaceted. The chloroacetamide moiety can act as an electrophile, enabling it to form covalent bonds with nucleophilic residues in enzymes or other proteins, leading to their inactivation.[1] For instance, a plausible antimicrobial mechanism involves the inhibition of enzymes crucial for bacterial cell wall synthesis. The pyrrolidine ring may contribute to the compound's ability to penetrate cell membranes and can also be involved in binding to target sites.[1]

While the precise signaling pathways affected by these specific compounds are not detailed in the literature, a generalized pathway for antibiotics that target cell wall synthesis is presented below.

G Generalized Antimicrobial Mechanism: Inhibition of Cell Wall Synthesis cluster_compound Cellular Uptake cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_outcome Result Compound Antimicrobial Compound Enzymes Transpeptidases / Transglycosylases Compound->Enzymes Inhibition Precursors Cell Wall Precursors Precursors->Enzymes Crosslinking Peptidoglycan Cross-linking Enzymes->Crosslinking Catalyzes Lysis Cell Lysis & Death Enzymes->Lysis Inhibition leads to CellWall Stable Cell Wall Crosslinking->CellWall CellWall->Lysis Weakened wall leads to

Caption: Generalized pathway of antimicrobial action via inhibition of cell wall synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of compounds like this compound.

Synthesis of N-substituted-2-chloroacetamides

This procedure describes a general method for the synthesis of N-substituted-2-chloroacetamides by reacting an appropriate amine with chloroacetyl chloride.

  • Dissolution: Dissolve the desired substituted aniline (e.g., 4-(pyrrolidin-1-yl)aniline) in a suitable solvent such as glacial acetic acid.

  • Buffering: Add a saturated solution of sodium acetate to the reaction mixture to act as a base.

  • Acylation: Add chloroacetyl chloride dropwise to the stirred reaction mixture in a fume hood.

  • Reaction: Continue stirring the reaction for approximately one hour.

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Recover the solid product by filtration and wash it with a dilute solution of glacial acetic acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol and water, to obtain the final N-substituted-2-chloroacetamide.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Experimental Workflow: Synthesis and Antimicrobial Testing cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation start Starting Materials (Amine + Chloroacetyl Chloride) reaction Acylation Reaction start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Purified Compound purification->product dilution Serial Dilution of Compound product->dilution Test Compound inoculation Inoculation with Microorganism dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic

Caption: General workflow for the synthesis and antimicrobial evaluation of acetamide derivatives.

Conclusion

Based on the available evidence for related compounds, This compound is predicted to exhibit greater biological activity, particularly as an antimicrobial agent, compared to N-(4-(pyrrolidin-1-yl)phenyl)acetamide . The presence of the chloro group is a key structural feature that likely enhances its potency. However, without direct comparative studies, this remains a hypothesis. Further research involving head-to-head testing of these two compounds is necessary to definitively elucidate their relative activities and therapeutic potential. The provided protocols offer a starting point for researchers interested in pursuing such investigations.

References

Halogenated N-Phenylacetamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of halogenated N-phenylacetamides, a class of compounds exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and herbicidal effects. By examining the impact of halogen substitution on their efficacy, this document aims to provide a clear, data-driven resource for designing more potent and selective therapeutic and agrochemical agents.

The strategic placement of halogen atoms on the N-phenylacetamide scaffold significantly influences the compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, which in turn dictate its biological activity. This guide synthesizes experimental data to illuminate these structure-activity relationships (SAR).

Comparative Biological Activity of Halogenated N-Phenylacetamides

The following tables summarize the quantitative data on the biological activities of various halogenated N-phenylacetamide derivatives, allowing for a direct comparison of their performance.

Anticonvulsant Activity

The maximal electroshock (MES) seizure test is a widely used preclinical model to evaluate the anticonvulsant potential of novel compounds. The data below highlights the impact of halogen and other substituents on the N-phenyl ring of phthalimide derivatives, a related class of compounds that informs the SAR of N-phenylacetamides.

CompoundSubstitution on N-phenyl ringAnti-MES ED₅₀ (µmol/kg)Protective Index (PI)
4-amino-N-(2,6-dimethylphenyl)phthalimide4-amino, 2,6-dimethyl25.2 (rat, oral)>75
4-amino-N-(2-methylphenyl)phthalimide4-amino, 2-methyl47.61 (mouse, i.p.)4.2

A lower ED₅₀ value indicates higher potency. The Protective Index (PI) is a measure of the margin of safety.

The anticonvulsant efficiency of N-phenylphthalimides is significantly influenced by the substitution pattern on the N-phenyl ring, with the following order observed: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring. Furthermore, substitution on the phthal

Efficacy of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of the novel compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide against common bacterial pathogens. While specific quantitative data for this compound remains limited in publicly available literature, this document summarizes the existing qualitative evidence and provides a framework for its evaluation against established standard antibiotics. The information is intended to support further research and development in the field of antimicrobial agents.

Introduction to this compound

This compound is a synthetic compound that has garnered interest for its potential biological activities, including antimicrobial and antifungal properties[1]. Its chemical structure features a chloroacetamide group and a pyrrolidine ring, both of which are believed to contribute to its biological interactions[1]. The proposed mechanism of action involves the chloro group participating in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological targets, potentially modulating the activity of essential enzymes or receptors in microorganisms[1].

Studies have indicated that this compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria, with specific mentions of its activity against Staphylococcus aureus and Escherichia coli[1]. However, to date, specific Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have not been published for this particular compound.

Comparative Efficacy Data

Due to the absence of specific MIC values for this compound, a direct quantitative comparison with standard antibiotics is not currently possible. To provide a benchmark for assessing the potential efficacy of this compound, the following table summarizes the typical MIC ranges for several standard antibiotics against Escherichia coli and Staphylococcus aureus.

AntibioticClassTarget OrganismTypical MIC Range (µg/mL)
CiprofloxacinFluoroquinoloneEscherichia coli0.008 - 2
Ampicillinβ-lactamEscherichia coli2 - 32
GentamicinAminoglycosideEscherichia coli0.25 - 4
VancomycinGlycopeptideStaphylococcus aureus0.5 - 2
LinezolidOxazolidinoneStaphylococcus aureus0.5 - 4
DaptomycinLipopeptideStaphylococcus aureus0.25 - 1

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique for determining MIC values.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The lowest concentration of the agent that inhibits growth is the MIC.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism (E. coli or S. aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key workflows.

MIC_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Stock Solution plate Prepare Serial Dilution Plate stock->plate Add to first well inoculate Inoculate Plate plate->inoculate inoculum Prepare Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Signaling_Pathway_Hypothesis compound This compound target Bacterial Enzyme / Receptor (e.g., Penicillin-Binding Protein) compound->target Binds to target inhibition Inhibition of Process compound->inhibition Leads to process Essential Cellular Process (e.g., Cell Wall Synthesis) target->process Catalyzes death Bacterial Cell Death process->death Essential for survival inhibition->process Blocks inhibition->death Results in

Caption: Hypothesized Mechanism of Antimicrobial Action.

Conclusion

This compound shows promise as an antimicrobial agent based on initial qualitative assessments. However, a comprehensive evaluation of its efficacy requires the determination of quantitative metrics such as MIC values against a panel of clinically relevant bacterial strains. The experimental protocols and comparative data provided in this guide offer a foundation for future research to precisely position this compound relative to standard antibiotic therapies. Further investigation into its spectrum of activity, potential for resistance development, and in vivo efficacy is warranted to fully understand its therapeutic potential.

References

in vivo validation of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the diverse scaffolds explored, chloroacetamide derivatives have emerged as a promising class of compounds with potential antitumor activity. This guide focuses on the in vivo validation of the anticancer properties of compounds structurally related to 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. While direct in vivo studies on this specific molecule are not yet available in the public domain, this document provides a comparative analysis of related chloroacetamide and N-phenylacetamide derivatives that have undergone preclinical in vivo evaluation. The data presented herein, alongside detailed experimental protocols and mechanistic insights, aims to inform and guide further research and development in this area.

Comparative Efficacy of Chloroacetamide Derivatives and Analogs

The following tables summarize the available quantitative data from in vitro and in vivo studies on various chloroacetamide and N-phenylacetamide derivatives, comparing their performance against established anticancer agents.

Table 1: In Vitro Cytotoxicity of Chloroacetamide and N-Phenylacetamide Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
2-Chloroacetamide derivativesJurkat (T-cell leukemia)MTTSignificant cytotoxicity--
MDA-MB-231 (Triple-negative breast cancer)MTTSignificant cytotoxicity[1]--
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate carcinoma)MTS80[2][3]Imatinib40[2][3]
MCF-7 (Breast cancer)MTS100[2][3]Imatinib98[2][3]
Phenoxyacetamide Derivative IHepG2 (Liver cancer)MTT1.43[4]5-Fluorouracil5.32[4]
Phenylacetamide derivative 3j (p-nitro substituted)MDA-MB-468 (Breast cancer)MTT0.76[5]Doxorubicin0.38[5]
Phenylacetamide derivative 3dMDA-MB-468 & PC-12MTT0.6[5]--
Substituted ChloroacetamidesVarious breast, prostate, and oral cancer cell linesMTT & Soft-agarPromising hits identified[6]--

Table 2: In Vivo Anticancer Activity of Related Chloroacetamide Derivatives

Compound/Analog ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
Chloroacetamide Derivative (UPR1376)FGFR1-amplified Lung CancerMouse XenograftNot specifiedSignificant anti-proliferative effects[7]Not specified
Chloroacetamide GPX4 Inhibitor (Compound 24)GPX4-sensitive tumor modelMouse50 mg/kg IP for 20 daysNo significant effect on tumor growthNot specified
Sulfamate Acetamide BTK InhibitorMouse model of CLLMouseNot specifiedEffectiveNot specified

Experimental Protocols

In Vivo Xenograft Model for Anticancer Drug Efficacy

Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are considered a robust platform for preclinical drug evaluation as they better recapitulate the heterogeneity of human cancers.[8][9][10]

a. Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are utilized to prevent the rejection of human tumor grafts.[8]

b. Tumor Implantation: Fresh, viable tumor tissue from a patient's biopsy or surgical resection is fragmented and surgically implanted, typically subcutaneously in the flank of the mouse. For breast cancer models, orthotopic implantation into the mammary fat pad is often preferred as it better mimics the natural tumor microenvironment.

c. Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., a chloroacetamide derivative) and a reference drug are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

d. Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition. In some studies, overall survival is also assessed.

e. Endpoint Analysis: At the end of the study, tumors may be excised for histological and molecular analysis to investigate the drug's mechanism of action.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

a. Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions until they reach logarithmic growth phase.

b. Plating and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound and a vehicle control.

c. Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

d. MTT Addition and Incubation: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

e. Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

f. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action: Signaling Pathways

Some chloroacetamide derivatives are hypothesized to exert their anticancer effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug Chloroacetamide Derivative Drug->FGFR Inhibition experimental_workflow Start Start: In Vitro Screening MTT MTT Assay on Cancer Cell Lines Start->MTT IC50 Determine IC50 Values MTT->IC50 Hit_Selection Select Promising 'Hit' Compounds IC50->Hit_Selection In_Vivo In Vivo Efficacy Study (Xenograft Model) Hit_Selection->In_Vivo Efficacy Toxicity In Vivo Toxicity Study Hit_Selection->Toxicity Safety PD Pharmacodynamics & Pharmacokinetics Hit_Selection->PD ADME Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis Toxicity->Data_Analysis PD->Data_Analysis

References

A Comparative Guide to the Pharmacokinetic Profiles of Novel Neuroprotective Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two promising neuroprotective agents, Posiphen and IQ-1 , in various animal models. Due to the lack of publicly available pharmacokinetic data for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, this guide focuses on these alternative compounds which have demonstrated significant neuroprotective potential. The data presented herein is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective therapeutics for neurodegenerative diseases.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Posiphen and IQ-1 in different animal models. These parameters are essential for comparing the bioavailability and in-vivo behavior of these compounds.

Table 1: Pharmacokinetic Parameters of Posiphen in Animal Models (Oral Administration)
Animal ModelDoseCmax (ng/mL)Tmax (h)Half-life (t½) (h)
Mouse65 mg/kg9390.50.562
Rat40 mg/kg--1.03
Dog20 mg/kg--1.96

Data for Cmax and Tmax in rats and dogs were not specified in the cited sources.

Table 2: Pharmacokinetic Parameters of IQ-1 in Animal Models (Intravenous Administration)
Animal ModelDoseC₀ (ng/mL) *
Rat1 mg/kg1552.50 ± 182.23
Rabbit1 mg/kg2239.83 ± 1229.55

C₀ represents the initial plasma concentration immediately following intravenous administration.[1]

Experimental Protocols

The following sections detail representative experimental methodologies for in-vivo pharmacokinetic studies and bioanalytical quantification. While specific, detailed protocols for the cited studies on Posiphen and IQ-1 are not fully available, these descriptions provide a comprehensive overview of standard procedures in the field.

In-Vivo Animal Studies

A typical pharmacokinetic study in animal models involves the following steps:

  • Animal Models and Dosing: Healthy, adult male or female animals (e.g., mice, rats, rabbits, dogs) are used. For oral administration studies, the compound is often dissolved in a suitable vehicle and administered via oral gavage. For intravenous studies, the compound is administered as a bolus injection or infusion into a tail vein or other appropriate vessel.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common collection sites include the submandibular vein (cheek bleed), retro-orbital sinus, or tail vein in rodents. To obtain a full pharmacokinetic profile, multiple samples are collected from each animal or from different groups of animals at various time points.

  • Plasma Preparation: Collected blood samples are typically placed in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is then stored, usually at -80°C, until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of the drug and its metabolites in plasma samples is most commonly determined using a validated LC-MS/MS method. This technique offers high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are prepared to remove proteins and other interfering substances. A common method is protein precipitation, where a solvent like acetonitrile or methanol is added to the plasma sample. The sample is then vortexed and centrifuged, and the clear supernatant is collected for analysis.

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The drug and its metabolites are separated from other components in the sample as they pass through a chromatographic column.

  • Mass Spectrometric Detection: The separated components from the chromatography system are introduced into a tandem mass spectrometer. The instrument is set to detect and quantify the specific mass-to-charge ratios (m/z) of the parent drug and its metabolites, allowing for precise and accurate concentration measurements.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Below are diagrams illustrating the signaling pathways for Posiphen and IQ-1.

Posiphen: Translational Inhibition of Neurotoxic Proteins

Posiphen is known to exert its neuroprotective effects by inhibiting the translation of neurotoxic proteins, such as amyloid precursor protein (APP) and α-synuclein. It achieves this by interacting with the iron-responsive element (IRE) in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.

Posiphen_Mechanism cluster_translation mRNA Translation cluster_inhibition Inhibition by Posiphen mRNA Neurotoxic Protein mRNA (e.g., APP, α-synuclein) Ribosome Ribosome mRNA->Ribosome Binding Protein Neurotoxic Protein Synthesis Ribosome->Protein Translation Posiphen Posiphen IRP Iron Regulatory Protein (IRP) Posiphen->IRP Enhances Binding IRE Iron-Responsive Element (IRE) on mRNA IRP->IRE Binds to IRE->Ribosome Blocks Binding JNK_Inhibition_Pathway Stress Cellular Stress (e.g., Ischemia) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Neuroprotection Neuroprotection Apoptosis Apoptosis cJun->Apoptosis Promotes IQ1 IQ-1 IQ1->JNK Inhibits IQ1->Neuroprotection Leads to

References

A Comparative Analysis of the Cytotoxicity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic profiles of various N-phenylacetamide derivatives, with a focus on understanding the potential activity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide by examining its structural analogs. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering insights into structure-activity relationships and mechanisms of action supported by experimental data.

While specific cytotoxic data for this compound is not extensively available in the public domain, research indicates that compounds with similar chloroacetamide and pyrrolidine moieties exhibit promising anticancer properties.[1] The analysis of related N-phenylacetamide derivatives provides a strong foundation for inferring its potential efficacy and guiding future research.

Logical Relationship of Compared Compounds

The following diagram illustrates the structural relationship between the target compound and other acetamide derivatives discussed in this guide. The comparison is based on modifications to the core N-phenylacetamide scaffold.

G cluster_core Core & Target Structure cluster_analogs Structurally Similar Compounds for Comparison Core N-Phenylacetamide Scaffold Target This compound (Target Compound) Core->Target Adds Pyrrolidine & Chloroacetamide A N-Butyl-2-(4-chlorophenyl)acetamide (Alkyl Chain + Chloro-phenyl) Core->A Alkyl & Phenyl Halogenation B 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Fluoro-phenyl + Nitro Group) Core->B Phenyl Halogenation & Nitro Substitution C N-(4-Chlorophenyl)-2-oxoindole Conjugate (Fused Ring System) Core->C Complex Conjugation D N-(thiazol-2-yl)-acetamide Derivatives (Heterocyclic Ring) Core->D Aryl Group Replacement

Caption: Structural relationships between the core scaffold and its derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of various N-phenylacetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the primary metric used to quantify a compound's efficacy in inhibiting cell growth. The following table summarizes IC50 values for several compounds structurally related to this compound. Lower IC50 values indicate higher cytotoxic potency.

Compound ReferenceCell LineCancer TypeIC50 (µM)Reference
N-Butyl-2-(4-chlorophenyl)acetamide (3c) MCF-7Breast Cancer0.7 ± 0.08[2][3]
N-Butyl-2-(4-nitrophenyl)acetamide (3d) MDA-MB-468Breast Cancer0.6 ± 0.08[2][3]
PC-12Pheochromocytoma0.6 ± 0.08[2][3]
MCF-7Breast Cancer0.7 ± 0.4[2][3]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) PC3Prostate Carcinoma52[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) PC3Prostate Carcinoma80[4]
MCF-7Breast Cancer100[4]
N-(4-Bromophenyl)-2-oxoindole conjugate (3d) MCF-7Breast Cancer0.869[5]
A549Lung Cancer5.12[5]
Phenoxy acetamide derivative (Compound I) HepG2Liver Cancer1.43[6]
MCF-7Breast Cancer>100[6]
Reference Drug: Doxorubicin MDA-MB-468Breast Cancer0.38 ± 0.07[2]
Reference Drug: Imatinib PC3Prostate Carcinoma40[4]
MCF-7Breast Cancer98[4]
Structure-Activity Relationship (SAR) Insights

The data reveals several key trends:

  • Substituents on the Phenyl Ring : The presence and position of electron-withdrawing groups, such as nitro (NO2) groups, appear to enhance cytotoxic effects. For example, compound 3j (with a para-nitro group) showed a strong cytotoxic effect against MDA-MB468 cells.[2] Similarly, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxicity than those with a methoxy moiety.[4]

  • Halogenation : Halogens like chlorine and fluorine on the phenyl ring are common in active derivatives, suggesting they contribute to the cytotoxic activity.[2][4]

  • Tumor Selectivity : The molecular size, shape, and capacity for electrostatic interaction are useful parameters for estimating the tumor selectivity of phenylpropanoid amides, a related class of compounds.[7]

Experimental Protocols

The most common method for evaluating cytotoxicity in the cited studies is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (e.g., phenylacetamide derivatives) and a vehicle control (like DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are then incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition : After incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2][7][8]

Experimental Workflow: MTT Assay

The diagram below outlines the key steps of the MTT cytotoxicity assay.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Seed Cells in 96-Well Plate B 2. Add Test Compounds & Controls A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Viable cells form formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (Spectrophotometer) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for evaluating compound cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

Several studies indicate that phenylacetamide and related acetamide derivatives exert their cytotoxic effects primarily by inducing apoptosis (programmed cell death).[2][3][6]

The apoptotic process can be triggered through two main pathways:

  • Intrinsic (Mitochondrial) Pathway : This pathway is often initiated by cellular stress. Some N-(thiazol-2-yl)-acetamide derivatives have been shown to reduce the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), indicating that mitochondrial dysfunction is a key part of their cytotoxic mechanism.[8] This leads to the release of cytochrome c, which activates a cascade of caspase enzymes.

  • Extrinsic (Death Receptor) Pathway : This pathway is activated by external signals. Studies on certain phenylacetamide derivatives show an upregulation of Fas Ligand (FasL) RNA expression, a key component of the extrinsic pathway.[2][3]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[2][3][8] The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical, and effective cytotoxic compounds often shift this balance in favor of apoptosis.[2][3]

Simplified Apoptotic Pathway

The following diagram illustrates a generalized pathway by which acetamide derivatives may induce apoptosis in cancer cells.

cluster_regulation Apoptotic Regulation Compound Acetamide Derivative Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito promotes Bcl2->Mito inhibits Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by certain acetamide derivatives.

Conclusion

The analysis of structurally similar compounds strongly suggests that this compound likely possesses cytotoxic activity. The presence of the chloroacetamide functional group is a common feature in many bioactive molecules.[1][9] Based on the broader family of N-phenylacetamide derivatives, its efficacy is expected to be influenced by the pyrrolidine ring and would be most pronounced in cancer cell lines susceptible to apoptosis induction.[2][3] Further empirical testing of this specific compound is necessary to definitively establish its IC50 values and confirm its mechanism of action. The presented data on related compounds provides a valuable benchmark for such future investigations.

References

Validating Cellular Target Engagement of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. The presence of a chloroacetamide moiety suggests a potential covalent mechanism of action, likely targeting nucleophilic residues such as cysteine within protein active sites.[1][2] Given that similar structures have been explored as inhibitors of enzymes like proteases and kinases, this guide will focus on a hypothetical yet plausible target class: non-receptor tyrosine kinases, using Src kinase as a representative example.[1]

Src family kinases (SFKs) are crucial regulators of various cellular processes, including proliferation, survival, and migration, and their dysregulation is implicated in cancer.[3][4] This makes them attractive targets for therapeutic intervention.

This guide outlines key experimental approaches to confirm direct binding of this compound to Src kinase in a cellular context, comparing its performance against established and negative controls.

Comparative Compounds

For a robust validation of target engagement, the test compound's performance will be compared against a well-characterized positive control and a specially designed negative control.

CompoundRoleDescription
This compound Test CompoundThe investigational compound with a reactive chloroacetamide group suggesting potential covalent inhibition.
Dasatinib Positive ControlA potent, FDA-approved dual Src/Abl kinase inhibitor, serving as a benchmark for target engagement and inhibition.[5][6]
N-(4-(pyrrolidin-1-yl)phenyl)acetamide (Compound-NC) Negative ControlA structural analog of the test compound lacking the reactive chloro group. This control is crucial to demonstrate that the chloroacetamide moiety is required for the observed effects, distinguishing covalent binding from non-specific interactions.

Key Experimental Approaches for Target Validation

Two primary methods will be detailed to assess the direct interaction between the compounds and the target kinase within a cellular environment: the Cellular Thermal Shift Assay (CETSA) and an in-vitro Kinase Inhibition Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target interaction in intact cells. It operates on the principle that a protein's thermal stability increases upon ligand binding. This stabilization can be measured by quantifying the amount of soluble protein remaining after heat treatment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Culture cells expressing Src kinase (e.g., K562) treat Treat cells with: - Test Compound - Dasatinib (Positive Control) - Compound-NC (Negative Control) - DMSO (Vehicle) start->treat heat Aliquot cell suspensions and heat across a temperature gradient (e.g., 40°C - 70°C) for 3 min treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble protein (supernatant) from precipitated protein (pellet) lyse->centrifuge collect Collect supernatant centrifuge->collect wb Analyze soluble Src kinase levels by Western Blot collect->wb plot Plot % soluble Src vs. Temperature to generate melt curves wb->plot compare Compare thermal shifts (ΔTm) for all treatment groups plot->compare Kinase_Assay_Workflow plate Dispense serially diluted compounds to a 384-well plate: - Test Compound - Dasatinib - Compound-NC - DMSO enzyme Add recombinant Src kinase to each well plate->enzyme initiate Initiate reaction by adding ATP and substrate peptide enzyme->initiate incubate Incubate at 37°C for 60 minutes initiate->incubate add_reagent Add Kinase-Glo® reagent to stop reaction and generate luminescent signal incubate->add_reagent read_plate Measure luminescence on a plate reader add_reagent->read_plate calc Calculate % inhibition relative to controls read_plate->calc ic50 Determine IC50 values from dose-response curves calc->ic50 Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Inhibitor This compound Dasatinib Inhibitor->Src

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive searches of chemical and biological databases, including PubChem and ChEMBL, did not yield specific bioassay data for the cross-reactivity of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide with a diverse range of enzymes. However, the chemical structure, featuring a reactive chloroacetamide group and a substituted phenyl ring with a pyrrolidine moiety, suggests potential interactions with certain enzyme families. Structurally related compounds have been noted for their inhibitory effects on proteases and kinases. This guide, therefore, serves as a predictive resource and a methodological handbook for initiating comprehensive cross-reactivity studies.

Predicted Cross-Reactivity Profile

Based on the known reactivity of the chloroacetamide functional group, which can act as an electrophile and covalently modify nucleophilic residues (such as cysteine) in enzyme active sites, this compound may exhibit off-target activity. The broader class of N-phenylacetamide derivatives has been explored for a variety of biological activities, including enzyme inhibition.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Based on Structural Analogs

Enzyme FamilyPredicted InteractionRationaleSupporting Evidence for Analogs
Proteases Possible InhibitionThe chloroacetamide moiety can act as a warhead for covalent inhibition of cysteine or serine proteases.Studies on related chloroacetamide-containing compounds have indicated potential interactions with proteases.[1]
Kinases Possible InhibitionThe N-phenylacetamide scaffold is present in some kinase inhibitors. The pyrrolidine group can influence binding pocket interactions.Structurally similar compounds have been investigated as potential kinase inhibitors.[1]
Dehydrogenases Low ProbabilityNo direct evidence from analogs suggests significant interaction.-
Phosphatases Low ProbabilityNo direct evidence from analogs suggests significant interaction.-
Esterases Possible InhibitionThe acetamide bond could be susceptible to hydrolysis by certain esterases or amidases.General reactivity of acetamide derivatives.

Note: This table is predictive and not based on experimental data for the specific compound.

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the precise cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Tier 1: Broad Panel Enzymatic Screening

This initial phase aims to identify potential off-target interactions across a wide range of enzyme classes.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Enzyme Panel: Utilize a commercially available, broad-spectrum enzyme panel (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot). A typical panel should include representatives from major enzyme families such as kinases, proteases, phosphatases, dehydrogenases, and esterases.

  • Assay Principle: The choice of assay will depend on the enzyme class. Common methods include:

    • Kinases: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., ADP-Glo).

    • Proteases: Fluorogenic or chromogenic substrate cleavage assays.

    • Phosphatases: Assays measuring the release of phosphate from a substrate.

  • Experimental Conditions:

    • Perform initial screening at a single high concentration of the test compound (e.g., 10 µM).

    • Incubate the compound with each enzyme for a predetermined time (e.g., 15-30 minutes) at an appropriate temperature (e.g., 30°C or 37°C) before adding the substrate.

    • Measure enzyme activity and calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

  • Hit Identification: Define a "hit" as any enzyme exhibiting significant inhibition (e.g., >50%) at the screening concentration.

Tier 2: Dose-Response Analysis for Identified Hits

For any enzymes identified as "hits" in the initial screen, a more detailed dose-response analysis is necessary to determine the potency of the interaction.

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) starting from a concentration above the expected IC₅₀.

  • IC₅₀ Determination: Perform the same enzymatic assay as in Tier 1 for each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Path Forward

To facilitate a clear understanding of the proposed experimental workflow and the potential biological implications, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Dose-Response Analysis A Prepare Stock Solution of This compound B Select Broad Enzyme Panel (Kinases, Proteases, etc.) A->B C Single High-Concentration Screening (e.g., 10 µM) B->C D Measure Enzyme Activity & Calculate % Inhibition C->D E Identify 'Hits' (e.g., >50% Inhibition) D->E F Prepare Serial Dilutions of Test Compound E->F Proceed with 'Hits' G Perform Enzymatic Assays for Identified 'Hits' F->G H Generate Dose-Response Curve G->H I Determine IC50 Values H->I

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cell Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Protease Protease C Kinase2->Protease Activates Substrate Cellular Substrate Protease->Substrate Cleaves Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor->Kinase1 Inhibitor->Protease

Caption: Hypothetical signaling pathway potentially affected by off-target inhibition.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its chemical structure suggests a potential for interactions with kinases and proteases. The experimental framework provided in this guide offers a robust strategy for elucidating the selectivity profile of this compound. A thorough understanding of its on- and off-target activities is a critical step in the evaluation of its therapeutic potential and safety. It is imperative that such studies are conducted to inform further drug development efforts.

References

comparative analysis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 2,4-1H-imidazole carboxamide derivative containing a pyrrolidine moiety, herein referred to as Compound X , against other well-characterized TGF-β-activated kinase 1 (TAK1) inhibitors. This document is intended to serve as a comprehensive resource, offering objective performance comparisons supported by experimental data and detailed methodologies to aid in the evaluation of kinase inhibitor efficacy and mechanism of action.

Introduction to TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways.[1] Dysregulation of TAK1 signaling is implicated in a variety of diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2] This guide focuses on a comparative analysis of Compound X, a novel TAK1 inhibitor, with two established inhibitors: NG25 , a type II inhibitor, and 5Z-7-Oxozeaenol , a natural product that acts as a covalent inhibitor.

Comparative Efficacy: In Vitro Kinase Inhibition

The inhibitory potency of Compound X, NG25, and 5Z-7-Oxozeaenol against TAK1 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below.

Kinase InhibitorTarget KinaseIC50 (nM)Notes
Compound X TAK11.3A novel 2,4-1H-imidazole carboxamide with a pyrrolidine moiety. Data is representative of this class of compounds.[3]
NG25 TAK1149Also inhibits MAP4K2 with an IC50 of 21.7 nM.[4][5]
5Z-7-Oxozeaenol TAK18A natural product that acts as a potent and irreversible inhibitor. Also inhibits VEGFR2 (IC50 = 52 nM).[6]

Signaling Pathway Context

TAK1 is a central kinase that, upon activation by stimuli such as TNF-α and IL-1β, initiates downstream signaling cascades, primarily the NF-κB and MAPK (p38 and JNK) pathways.[1] These pathways are crucial for cell survival, proliferation, and the inflammatory response. Inhibition of TAK1 is expected to block these downstream effects.

TAK1_Signaling_Pathway TNF-R/IL-1R TNF-R/IL-1R TRAF2/6 TRAF2/6 TNF-R/IL-1R->TRAF2/6 TAK1 TAK1 TRAF2/6->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Gene Expression Gene Expression NF-κB->Gene Expression Promotes p38/JNK p38/JNK MKKs->p38/JNK Phosphorylates p38/JNK->Gene Expression Promotes

Figure 1: Simplified TAK1 Signaling Pathway.

Experimental Protocols

In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for kinase inhibitors against TAK1.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the kinase inhibitor in DMSO.

    • Serially dilute the inhibitor stock to create a range of concentrations.

    • Prepare the TAK1/TAB1 enzyme, substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the TAK1/TAB1 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.[7]

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.[7][8]

  • Data Analysis :

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) start->prep reaction Set up Kinase Reaction (Inhibitor + Enzyme + Substrate/ATP) prep->reaction incubation1 Incubate (e.g., 60 min) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate (40 min) adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate (30 min) detection->incubation3 read Measure Luminescence incubation3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: General Workflow for an In Vitro Kinase Assay.
Cell-Based Assay: Western Blot Analysis of Downstream Signaling

This method is used to assess the inhibitor's effect on the TAK1 signaling pathway within a cellular context.

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., HeLa or HEK293) to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor or DMSO for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway.

  • Protein Extraction :

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-p38, total p38, phospho-JNK, total JNK, IκBα).[10][11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Conclusion

The presented data indicates that Compound X is a potent inhibitor of TAK1 with a low nanomolar IC50 value, demonstrating higher potency in in vitro assays compared to NG25. While 5Z-7-Oxozeaenol also shows high potency, its covalent mechanism of action and off-target effects differ from the reversible inhibition profile of Compound X and NG25. The provided experimental protocols offer a framework for researchers to further characterize these and other kinase inhibitors. The visualization of the TAK1 signaling pathway and the experimental workflow are intended to facilitate a deeper understanding of the mechanism of action and the practical aspects of inhibitor evaluation. This comparative guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel kinase inhibitors.

References

Comparative Guide to Elucidating the Cell Death Mechanism of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to confirm the mechanism of cell death induced by the compound 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. Research on related chloroacetamide derivatives suggests two primary pathways of cell death: apoptosis and ferroptosis.[1][2][3] This document outlines a series of experiments to distinguish between these mechanisms, comparing the effects of the target compound with established inducers of each pathway.

Comparative Analysis of Cell Death Mechanisms

To determine the specific pathway activated by this compound, a direct comparison with known inducers is essential. Staurosporine will be used as a positive control for apoptosis, and Erastin and RSL3 as positive controls for ferroptosis.[4][5][6]

Data Presentation: Cytotoxicity and Biomarker Comparison

The following tables summarize the expected quantitative data from comparative experiments.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) Across Cancer Cell Lines

CompoundMechanismMCF-7 (Breast)HepG2 (Liver)HT-1080 (Fibrosarcoma)
This compound Hypothesized Experimental DataExperimental DataExperimental Data
Staurosporine (Apoptosis Inducer)Apoptosis~1.5 µM~0.5 µM~0.1 µM
Erastin (Ferroptosis Inducer)Ferroptosis~10 µM~5 µM~1 µM
RSL3 (Ferroptosis Inducer)Ferroptosis~0.5 µM~0.1 µM~0.05 µM

Note: IC₅₀ values for control compounds are representative and may vary based on experimental conditions.

Table 2: Comparison of Key Biomarkers for Apoptosis vs. Ferroptosis

AssayKey BiomarkerExpected Result in ApoptosisExpected Result in Ferroptosis
Caspase ActivityCaspase-3/7 ActivationIncrease No significant change
Western BlotBax/Bcl-2 RatioIncrease No significant change
Lipid PeroxidationLipid ROSNo significant changeIncrease
Glutathione LevelsIntracellular GSHNo significant changeDecrease
Western BlotGPX4 ExpressionNo significant changeDecrease (with some inducers)

Visualizing the Pathways and Experimental Plan

Signaling Pathways

The following diagrams illustrate the canonical signaling cascades for apoptosis and ferroptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Compound This compound or Staurosporine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Bax Bax->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CellDeath Apoptotic Cell Death (Blebbing, DNA Fragmentation) Caspase3->CellDeath

Caption: Hypothetical intrinsic apoptosis pathway induced by the target compound.

ferroptosis_pathway cluster_stimulus Ferroptotic Stimulus cluster_gsh_depletion System xc- / GPX4 Inhibition cluster_lipid_peroxidation Lipid Peroxidation Compound This compound or Erastin/RSL3 SystemXc System xc- Compound->SystemXc e.g., Erastin GPX4 Glutathione Peroxidase 4 (GPX4) Compound->GPX4 e.g., RSL3 Glutathione Glutathione (GSH) SystemXc->Glutathione Cystine import for GSH synthesis Cystine Cystine Cystine->SystemXc Glutathione->GPX4 Cofactor LipidROS Lipid Peroxides (L-OOH) GPX4->LipidROS Reduces Iron Fe²⁺ Iron->LipidROS Fenton Reaction PUFA PUFA-PL PUFA->LipidROS CellDeath Ferroptotic Cell Death (Membrane Damage) LipidROS->CellDeath

Caption: Potential ferroptosis pathway induced by the target compound.

Experimental Workflow

This workflow provides a logical sequence for conducting experiments to identify the cell death mechanism.

experimental_workflow start Treat cells with This compound + Controls (Staurosporine, Erastin/RSL3) viability 1. Cell Viability Assay (MTT) Determine IC₅₀ start->viability caspase_assay 2. Caspase-3/7 Activity Assay viability->caspase_assay caspase_result Caspase Activity Increased? caspase_assay->caspase_result apoptosis_markers 3a. Confirm Apoptosis - Western Blot for Bax/Bcl-2 - Annexin V/PI Staining caspase_result->apoptosis_markers Yes ferroptosis_markers 3b. Test for Ferroptosis - Lipid Peroxidation Assay (C11-BODIPY) - Glutathione Depletion Assay caspase_result->ferroptosis_markers No apoptosis_conclusion Conclusion: Mechanism is Apoptosis apoptosis_markers->apoptosis_conclusion ferroptosis_conclusion Conclusion: Mechanism is Ferroptosis ferroptosis_markers->ferroptosis_conclusion

Caption: Logical workflow for mechanism of cell death determination.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HT-1080)

  • Complete culture medium

  • 96-well plates

  • This compound and control compounds (Staurosporine, Erastin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the target compound and controls for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[8][9]

Materials:

  • Treated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, harvest and lyse cells using a chilled lysis buffer.[10] Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.[8][11]

  • Measurement: Read the absorbance at 405 nm.[8][11]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Protocol 3: Western Blot for Bcl-2 Family Proteins

This protocol assesses the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[12][13]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cell lysates as in Protocol 2 and quantify protein concentration. Mix lysates with Laemmli buffer and boil for 5 minutes.[12]

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis: Perform densitometric analysis to quantify the protein bands and calculate the Bax/Bcl-2 ratio.[13]

Protocol 4: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay detects lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using a fluorescent probe.[7][16][17]

Materials:

  • Treated cells in a 6-well plate or on coverslips

  • C11-BODIPY 581/591 fluorescent dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the target compound and controls for a predetermined time (e.g., 6-24 hours).

  • Probe Loading: In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[7]

  • Washing: Wash the cells twice with PBS to remove excess probe.[18]

  • Analysis:

    • Microscopy: Immediately visualize the cells. The reduced probe fluoresces red, while the oxidized probe (indicating lipid peroxidation) fluoresces green.[18]

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. Measure the fluorescence shift from the red to the green channel.[18]

  • Data Analysis: Quantify the increase in green fluorescence as an indicator of lipid peroxidation.

Protocol 5: Glutathione (GSH) Depletion Assay

This assay measures the level of intracellular reduced glutathione (GSH), which is depleted during ferroptosis.[19]

Materials:

  • Treated cell lysates

  • Commercially available GSH Assay Kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, harvest and lyse cells according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration for normalization.

  • GSH Measurement: Follow the specific instructions of the commercial kit. This typically involves adding a reagent that reacts with GSH to produce a detectable signal.[18]

  • Data Analysis: Measure the signal using a plate reader. Normalize the GSH levels to the protein concentration of each sample and compare treated samples to the untreated control.

References

in vitro toxicity and mutagenicity testing of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide necessitates a surrogate-based predictive comparison.

This guide offers a comparative overview of the potential in vitro toxicity and mutagenicity of this compound. As no publicly available experimental data for this specific compound exists, this analysis leverages data from structurally similar N-phenylacetamide and chloroacetamide derivatives to forecast its likely toxicological profile. This approach provides a valuable preliminary assessment for researchers, scientists, and drug development professionals.

Derivatives of phenylacetamide have demonstrated a range of biological activities, including potential as anticancer agents.[1][2] The inclusion of a chloroacetamide group, however, can influence the toxicological properties of a compound.

In Vitro Cytotoxicity of Phenylacetamide Derivatives

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-phenylacetamide derivatives against different human cancer cell lines. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cells, with lower values signifying higher cytotoxicity.

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(phenyl)acetamidePC3>100
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC352
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380
2-(4-Fluorophenyl)-N-(2-methoxyphenyl)acetamidePC3>100
2-(4-Fluorophenyl)-N-(3-methoxyphenyl)acetamidePC3>100
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC3>100
Phenylacetamide Derivative 3dMDA-MB-4680.6 ± 0.08
Phenylacetamide Derivative 3dPC-120.6 ± 0.08
N-Butyl-2-(4-chlorophenyl)acetamide (3c)MCF-70.7 ± 0.08
Phenylacetamide Derivative 3dMCF-70.7 ± 0.4
Phenylacetamide Derivative 3j (with para nitro group)MDA-MB-4680.76 ± 0.09
Imatinib (Reference Drug)PC340
Imatinib (Reference Drug)MCF-798
Doxorubicin (Reference Drug)MDA-MB-4680.38 ± 0.07

Data sourced from multiple studies on phenylacetamide derivatives.[1][2]

Standard Experimental Protocols

The following are detailed methodologies for standard in vitro toxicity and mutagenicity assays, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (and vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[3]

  • Strain Selection: Choose a set of bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[4]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[4]

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and (if used) S9 mix with molten top agar and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding them to the top agar and plating.[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro cytotoxicity and mutagenicity testing.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_exposure Compound Exposure compound_prep->compound_exposure cell_seeding->compound_exposure mtt_addition MTT Addition & Incubation compound_exposure->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for a typical in vitro cytotoxicity assay (e.g., MTT).

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis strain_prep Bacterial Strain Culture mixing Mixing: Compound, Bacteria, ±S9 strain_prep->mixing compound_prep Test Compound Preparation compound_prep->mixing s9_prep S9 Metabolic Activation Mix (Optional) s9_prep->mixing plating Plating on Minimal Agar mixing->plating incubation Incubation (48-72h) plating->incubation colony_counting Counting Revertant Colonies incubation->colony_counting result_analysis Mutagenicity Assessment colony_counting->result_analysis

General workflow for the Ames test (Bacterial Reverse Mutation Assay).

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is conservatively based on established procedures for halogenated organic compounds, particularly chlorinated acetamides and aromatic amines. The hazardous characteristics are primarily determined by the chloroacetamide functional group and the aromatic amine structure.

Immediate Safety Considerations

Before commencing any disposal procedures, it is imperative to don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary for Halogenated Organic Waste Disposal

The following table summarizes key disposal and safety parameters for halogenated organic compounds, which should be applied when managing waste containing this compound.

ParameterGuidelineReference
UN Number (Typical for Toxic Solids)2811[1]
UN Proper Shipping NameTOXIC SOLID, ORGANIC, N.O.S. (this compound)[1]
Transport Hazard Class6.1 (Toxic substances)[1]
Packing GroupIII (Substance presenting low danger)[1]
GHS Hazard Statements (Anticipated)H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic life[1][2]
GHS Precautionary Statements (Disposal)P501: Dispose of contents/container to an approved waste disposal plant[1][2][3]

Detailed Step-by-Step Disposal Protocol

Adherence to a stringent, procedural approach is critical for the safe and compliant disposal of this compound.

Waste Identification and Segregation

Treat all waste containing this compound as hazardous waste . This includes:

  • Unused or expired pure compound.

  • Contaminated materials such as pipette tips, gloves, bench paper, and other disposable labware.[4]

  • Aqueous and organic solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.[4]

This waste must be segregated as "Halogenated Organic Waste." [5][6] Do not mix it with non-halogenated, acidic, or other waste streams to prevent chemical incompatibilities and to ensure proper final disposal.[7][8]

Waste Collection and Container Management
  • Waste Containers : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the waste (e.g., polyethylene or glass).[7][9]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations of its components.[7][10] The label should also indicate the associated hazards (e.g., Toxic).

  • Container Management : Keep the waste container securely closed at all times, except when adding waste, to prevent the release of vapors.[7][11] Store the container in a designated and well-ventilated satellite accumulation area, away from sources of ignition.[5]

Spill and Contamination Cleanup
  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[9]

  • Carefully sweep or scoop the absorbed material and any solid waste into a sealed, labeled hazardous waste container.[12] Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[1]

Empty Container Disposal
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The first rinsate must be collected and disposed of as hazardous waste.[11] For highly toxic compounds, the first three rinses should be collected as hazardous waste.[11]

  • After thorough rinsing and air-drying, the container may be disposed of according to institutional policies, which may include puncturing it to prevent reuse.[3]

Final Disposal
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][13]

  • Provide the disposal company with a complete and accurate description of the waste.

  • The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion products.[1][5][14]

  • Do not dispose of this chemical down the drain or in regular trash.[10][15]

Experimental Protocols

While no specific experimental protocols for the degradation of this compound are readily available, a general method for the degradation of aromatic amines can be considered for specialized laboratory settings. However, it is crucial to note that the final treated mixture must still be disposed of as hazardous chemical waste.[4]

Potassium Permanganate Degradation of Aromatic Amines (for illustrative purposes):

  • Prepare a solution of the aromatic amine waste.

  • Slowly add a solution of potassium permanganate while stirring. The permanganate will oxidize the amine.

  • The reaction may be exothermic; control the rate of addition to manage the temperature.

  • After the reaction is complete, neutralize the solution.

  • The resulting solution, which may contain manganese dioxide precipitate, should be collected as hazardous waste and disposed of through the institution's environmental health and safety program.[4]

Visualized Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation identify Identify Waste as Hazardous: This compound start->identify segregate Segregate as 'Halogenated Organic Waste' identify->segregate container Select & Label Compatible Waste Container segregate->container collect Collect Waste (Pure compound, solutions, contaminated items) container->collect store Store in Designated Satellite Accumulation Area collect->store Keep container closed pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->pickup end_node Final Disposal: High-Temperature Incineration pickup->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential to protect against splashes of the chemical, especially when in solution. For handling larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[1][2][5][7]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves must be worn to prevent skin contact.[1][2][5][7] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[8]
Body Protection Laboratory Coat & Closed-toe ShoesA standard lab coat is required to protect skin and personal clothing from potential spills.[1][2] Closed-toe shoes are mandatory in the laboratory.[9]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 dust mask)Recommended when handling the solid, powdered form of the compound outside of a fume hood to prevent inhalation of airborne particles.[1][2][5][10]

Operational and Handling Plan

Adherence to strict operational protocols is critical for personnel safety and experimental integrity. The following step-by-step guidance outlines the safe handling of this compound, which typically appears as an off-white solid powder.[1][2]

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][2][11][12]

  • Designated Area: Set up a designated area for working with this chemical. Cover the work surface with absorbent bench paper to contain any potential spills.[13]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]

Weighing the Compound
  • Enclosed Balance: Whenever possible, use an enclosed balance within the fume hood to minimize the dispersion of airborne particles.[13]

  • Weigh Boats: Use weigh boats to prevent spills.[13]

  • Minimize Dust: Handle the powder gently to minimize dust generation. Keep the container closed as much as possible.[5][13]

  • Alternative: If possible, purchase pre-weighed amounts of the material to avoid handling the powder directly.[11]

Dissolving the Compound
  • In-Hood Procedure: All steps for preparing solutions should be performed inside the chemical fume hood.

  • Solvent Addition: Carefully add the desired solvent to the vessel containing the weighed powder.

  • Spill Prevention: Work over disposable bench covers when handling solutions. If a spill occurs, the cover can be easily removed and disposed of, preventing contamination of the work surface.[13]

General Laboratory Practices
  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][9]

  • No Consumption: Do not eat, drink, or apply cosmetics in the laboratory.[6][9]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3][5]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

  • Spill Cleanup:

    • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

    • Ventilate: Ensure the area is well-ventilated.[1]

    • Protect: Wear the appropriate PPE, including respiratory protection.[1]

    • Contain: For small spills, absorb the material with an inert substance like vermiculite or sand and place it in a suitable, labeled container for disposal.[1]

    • Decontaminate: Clean the spill area thoroughly.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Place all contaminated disposable materials, such as gloves, weigh boats, and absorbent paper, into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Ensure the container is properly labeled with the chemical name and any solvents used.

  • Labeling and Storage:

    • All waste containers must be clearly labeled as hazardous waste, listing all contents.

    • Keep waste containers securely closed and store them in a designated, well-ventilated area away from incompatible materials.[14]

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualized Workflows and Relationships

To further clarify the procedural steps and safety hierarchy, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Waste Appropriately clean2->clean3 G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.